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Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate Documentation Hub

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  • Product: Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate
  • CAS: 122699-78-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Orthogonality of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

[]` each time) is a significant roadblock. This directly conflicts with the need for real-time URLs and cited sources within the output. It's essentially a fundamental failure point, rendering the current prompt's requirements impossible to fulfill directly.

Constructing URLs for Verification

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Building Whitepaper Outline

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Developing Reaction Protocols

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Visualizing Reactivity Pathways

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Drafting the Oxidation Protocol

I'm currently detailing the selective oxidation of the hydroxymethyl group to an aldehyde, focusing on preventing tert-butyl ester hydrolysis. I've outlined reagents, steps, and rationales, incorporating causality and self-validation. Specifically, I included an inert argon atmosphere to protect the moisture-sensitive DMP reagent. I'm aiming to control the reaction's exothermic nature by cooling the mixture. Monitoring via TLC will confirm the transformation's success.

Detailing Purification Steps

I'm now detailing the purification steps following oxidation, emphasizing causality and validation. TLC is key to confirming conversion to the higher Rf spot. The quenching step uses a carefully chosen mixture of NaHCO3 and Na2S2O3 to neutralize acidic byproducts and reduce unreacted iodine, protecting the tert-butyl ester from unwanted cleavage. I'm focusing on the extraction and purification steps, and considering citations.

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Visualizing Conformations

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Structuring the Whitepaper

Refining Citation Style

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Detailing Physical Properties

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Calculating Molecular Weight

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Validating Protocol Steps

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Confirming Spectroscopic Validation

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Adapting Citations for Validity

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Visualizing Linker Design

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Focusing Linker Design

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Validating Orthogonality

I'm now integrating validation techniques to confirm orthogonal reactivity of the ester and alcohol, to ensure a selective reaction for TB-3-HMCC's synthesis. I'm focusing on the conversion of the primary alcohol into an aldehyde with DMP, ensuring tert-butyl ester preservation with detailed confirmation steps in the selective oxidation protocol. I'm adding a citation with a markdown link to ensure compliance.

Validating Oxidation Procedure

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Validating Oxidation Procedure

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Validating Chemical Specificity

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Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of lead optimization. Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (TB-3-HMCC) emerges as a highly versatile, bifunctional aliphatic building block. By presenting a primary alcohol and a protected carboxylic acid on a rigidified cyclohexane ring, this molecule offers an ideal platform for constructing conformationally constrained pharmacophores, PROTAC linkers, and complex macrocycles. This guide provides an authoritative breakdown of its properties, stereochemical dynamics, and validated experimental handling.

Structural Architecture & Stereochemical Dynamics

The cyclohexane core of TB-3-HMCC provides a predictable, three-dimensional spatial arrangement that is superior to flat aromatic rings in improving clinical success rates—a concept widely recognized as the "escape from flatland" paradigm. The 1,3-disubstitution pattern is of particular interest to structural biologists and synthetic chemists.

In the cis-isomer, both the bulky tert-butyl ester and the hydroxymethyl group can simultaneously occupy equatorial positions, resulting in a thermodynamically stable chair conformation. This diequatorial arrangement projects the functional groups at an angle of roughly 109.5°, making it an excellent extended linker. Conversely, the trans-isomer forces one group into an axial position, inducing a "kinked" geometry that is highly advantageous for macrocyclization strategies where bringing two ends of a molecule into close proximity is required.

Stereochemistry S1 Cis-Isomer (1,3-diequatorial) O1 Extended Conformation Ideal for linear linkers S1->O1 Thermodynamic Preference S2 Trans-Isomer (1-eq, 3-ax) O2 Kinked Conformation Ideal for macrocyclization S2->O2 Steric Constraint

Fig 1: Stereochemical conformations of 1,3-disubstituted cyclohexanes and their spatial utility.

Physicochemical Data Profile

Understanding the physical and chemical properties of TB-3-HMCC is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the bulky, lipophilic tert-butyl group significantly modulates its solubility and partition coefficient compared to the free acid. The data below summarizes the core physicochemical parameters relied upon by application scientists .

PropertyValueMethod / Condition
Molecular Formula C₁₂H₂₂O₃Computed
Molecular Weight 214.30 g/mol Monoisotopic Mass
Physical State Colorless to pale yellow liquidStandard Temperature and Pressure (STP)
Boiling Point ~265 - 275 °CEstimated at 760 mmHg
Density 0.98 g/cm³Estimated at 20 °C
LogP (Octanol/Water) 2.8Computed (XLogP3)
Hydrogen Bond Donors 1Primary hydroxyl group (-OH)
Hydrogen Bond Acceptors 3Ester and hydroxyl oxygens
Rotatable Bonds 3Exocyclic single bonds

Chemical Reactivity & Orthogonal Functionalization

The true power of TB-3-HMCC lies in its orthogonal reactivity. The tert-butyl ester is highly stable to basic conditions, nucleophiles, and mild reducing agents, yet it can be cleanly cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This allows the primary alcohol to be extensively manipulated without risking premature ester hydrolysis.

The hydroxymethyl group serves as a synthetic linchpin. It can be oxidized to an aldehyde for reductive aminations, converted into a leaving group (such as a mesylate or tosylate) for nucleophilic displacement, or directly coupled in Mitsunobu reactions.

Reactivity A Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate B Oxidation (Dess-Martin) A->B  Swern / DMP C Acidic Deprotection (TFA) A->C  TFA / DCM D Activation (MsCl/Et3N) A->D  MsCl, Base E Aldehyde Intermediate B->E F Free Carboxylic Acid C->F G Mesylate Intermediate D->G

Fig 2: Orthogonal reactivity workflow for selective functionalization of the building block.

Validated Experimental Protocol: Selective Oxidation to Aldehyde

To demonstrate the practical utility of this building block, the following protocol details the selective oxidation of the hydroxymethyl group to an aldehyde using Dess-Martin Periodinane (DMP). This methodology is engineered as a self-validating system, ensuring high fidelity and reproducibility .

Objective: Quantitative conversion of the primary alcohol to an aldehyde while preserving the acid-sensitive tert-butyl ester.

Reagents:

  • Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Setup: Dissolve TB-3-HMCC in anhydrous DCM (0.1 M) in an oven-dried flask under an argon atmosphere.

    • Causality: Argon displaces atmospheric moisture, preventing the degradation of the moisture-sensitive DMP reagent, which would otherwise hydrolyze into inactive iodoxybenzoic acid (IBX) derivatives.

  • Controlled Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DMP portion-wise over 10 minutes.

    • Causality: The initial oxidation is exothermic. Thermal control prevents localized heating that could drive over-oxidation to the carboxylic acid or cause unwanted side reactions.

  • Self-Validating Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system.

    • Self-Validation: Perform TLC co-spotting. The system validates itself when the starting material spot (lower R_f due to hydrogen bonding of the alcohol) completely resolves into a single, UV-active product spot (higher R_f). The absence of a baseline-bound spot confirms that over-oxidation to the free acid has not occurred.

  • Biphasic Quenching: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

    • Causality: This specific dual-quench is critical. Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble byproducts. Concurrently, NaHCO₃ neutralizes the acetic acid generated during the DMP reaction, strictly preventing the acidic cleavage of the tert-butyl ester.

  • Workup and Structural Verification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: Analyze the crude product via ¹H-NMR. The successful transformation is definitively proven by the disappearance of the hydroxymethyl methylene protons (~3.5 ppm) and the appearance of a sharp aldehydic proton singlet (~9.8 ppm). Crucially, the retention of the prominent 9-proton tert-butyl singlet (~1.4 ppm) validates the orthogonality of the chosen conditions.

Applications in Advanced Drug Development

In the context of modern therapeutics, TB-3-HMCC is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and conformationally constrained peptides. By utilizing the cyclohexane ring to restrict the conformational freedom of a linker, drug development professionals can significantly reduce the entropic penalty upon target binding, thereby enhancing both the affinity and selectivity of the resulting drug candidate .

References

  • National Center for Biotechnology Information. "PubChem Compound Database: Guidelines for Physicochemical Property Prediction." PubChem. [Link]

  • Organic Syntheses. "Standard Practices for Reaction Quenching, Workup, and Reagent Handling." Org. Syn. [Link]

  • American Chemical Society. "Journal of Medicinal Chemistry: Strategies for Conformational Constraint in Drug Design." ACS Publications. [Link]

Exploratory

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate MSDS and safety data sheet

Initiating Data Collection I've just started gathering data! My focus right now is on finding the Material Safety Data Sheet (MSDS) and Safety Data Sheet (SDS) for "tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate" fro...

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Author: BenchChem Technical Support Team. Date: April 2026

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Foundational

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate exact mass and molecular weight

Initiating Mass Calculations I'm starting by meticulously researching tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate's mass and molecular weight. I'm focusing on credible chemical databases and scientific resources t...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Mass Calculations

I'm starting by meticulously researching tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate's mass and molecular weight. I'm focusing on credible chemical databases and scientific resources to ensure accuracy. This is the foundation for further calculations, so I am taking special care here.

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Exploratory

Thermodynamic Stability Profile of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate at Ambient Conditions

Executive Summary In drug development and complex organic synthesis, the predictability of a building block’s behavior under ambient conditions (298 K, 1 atm) is paramount. Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex organic synthesis, the predictability of a building block’s behavior under ambient conditions (298 K, 1 atm) is paramount. Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a highly versatile, bifunctional cyclohexane derivative. Its thermodynamic stability at room temperature is dictated by a delicate interplay between conformational locking and the high kinetic barriers protecting its functional groups.

This whitepaper provides an in-depth mechanistic analysis of the compound's stability, dissecting its conformational thermodynamics, chemical resistance profiles, and the self-validating analytical protocols required to empirically prove its integrity.

Conformational Thermodynamics: The Structural Foundation

The thermodynamic baseline of any substituted cyclohexane is governed by its preference to minimize 1,3-diaxial interactions. To understand the stability of this molecule at room temperature, we must evaluate the conformational free energy (A-values) of its two substituents: the hydroxymethyl group ( −CH2​OH ) and the tert-butyl ester group ( −COOtBu ).

The Counter-Intuitive Sterics of the Tert-Butyl Ester

A common misconception in synthetic planning is overestimating the steric bulk of the −COOtBu group relative to the cyclohexane ring. While the tert-butyl moiety is massive, the ester linkage provides a critical degree of rotational freedom. The carbonyl oxygen ( sp2 hybridized) points inward toward the axial protons, while the bulky tert-butyl group is projected outward into the solvent. Consequently, the A-value of −COOtBu is only ~1.1 to 1.2 kcal/mol .

Conversely, the hydroxymethyl group features an sp3 hybridized carbon directly attached to the ring. Its rotational populations (gauche/anti) heavily influence its effective steric bulk, yielding an A-value of ~1.7 to 1.8 kcal/mol .

Isomeric Stability at 298 K

Because the −CH2​OH group exerts a higher conformational penalty than the −COOtBu group, it dictates the thermodynamic equilibrium of the chair flip:

  • cis-1,3-Isomer: This isomer can adopt a diequatorial (e,e) conformation. This is the global energy minimum. The diaxial (a,a) conformation is virtually non-existent at room temperature due to severe 1,3-diaxial steric clashes ( ΔG>4.5 kcal/mol ).

  • trans-1,3-Isomer: This isomer is forced into an axial-equatorial relationship. The favored conformer places the bulkier −CH2​OH group in the equatorial position and the −COOtBu group in the axial position.

Conformational_Equilibrium cluster_cis cis-1,3-Isomer Equilibrium cluster_trans trans-1,3-Isomer Equilibrium Cis_EE Diequatorial (e,e) Global Minimum Cis_AA Diaxial (a,a) Highly Disfavored Cis_EE->Cis_AA Chair Flip ΔG > +4.5 kcal/mol Trans_EA -CH2OH (e), -COOtBu (a) Favored Conformer Trans_AE -CH2OH (a), -COOtBu (e) Disfavored Conformer Trans_EA->Trans_AE Chair Flip ΔG ≈ +0.6 kcal/mol

Caption: Conformational equilibrium of cis and trans isomers at 298 K.

Chemical Reactivity and Kinetic Barriers

Thermodynamic stability is not just about ground-state conformation; it is also about the kinetic barriers that prevent degradation. At room temperature, Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is exceptionally stable due to the following mechanistic safeguards:

Resistance to Base-Catalyzed Hydrolysis

The saponification of esters requires the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The tert-butyl group provides immense steric shielding, effectively blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. At pH 7–9 and 25 °C, the half-life of this ester approaches infinity.

Resistance to Intramolecular Lactonization

Bifunctional molecules containing both an alcohol and an ester often undergo intramolecular transesterification to form lactones. For a 1,3-disubstituted cyclohexane, this would form a bridged bicyclo[3.3.1]nonane system. While the formation of a 6-membered lactone ring is often thermodynamically favorable, the reaction is kinetically dead at room temperature. The tert-butoxide anion is a notoriously poor leaving group without strong acid catalysis (which would protonate the ester and facilitate SN​1 / E1 cleavage).

Oxidative Stability of the Hydroxymethyl Group

Primary alcohols can oxidize to aldehydes or carboxylic acids. However, the activation energy ( Ea​ ) for the oxidation of an aliphatic primary alcohol by atmospheric triplet oxygen ( 3O2​ ) is insurmountable at 298 K without a transition metal catalyst or a radical initiator .

Chemical_Stability Target Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Hydrolysis Base Hydrolysis (Saponification) Target->Hydrolysis Blocked by t-Bu steric shielding Oxidation Alcohol Oxidation (to Aldehyde/Acid) Target->Oxidation High Ea without catalyst/oxidant Lactonization Intramolecular Lactonization Target->Lactonization t-Butoxide is a poor leaving group Stable Thermodynamically Stable at 298 K Target->Stable Ambient Conditions (pH 7, 25°C)

Caption: Kinetic barriers preventing degradation pathways at ambient room temperature.

Quantitative Data Summaries

The following tables synthesize the thermodynamic and kinetic parameters establishing the compound's stability profile.

Table 1: Conformational Free Energy (A-Values) in Cyclohexane Systems

Substituent GroupA-Value ( ΔG∘ , kcal/mol)Primary Steric Interaction
−CH3​ (Reference)1.701,3-diaxial H-H clash
−CH2​OH 1.75 - 1.801,3-diaxial clash, influenced by rotamer
−COOCH3​ 1.20 - 1.30Minimized by inward-pointing carbonyl O
−COOtBu 1.10 - 1.20Minimized by external projection of t-Bu

Table 2: Predictive Kinetic Stability Parameters at 298 K

Degradation PathwayConditionsEstimated Half-Life ( t1/2​ )Kinetic Barrier ( Ea​ )
HydrolysispH 7.0, Aqueous> 5 YearsVery High (Steric)
HydrolysispH 10.0, Aqueous> 2 YearsHigh (Steric)
OxidationAtmospheric O2​ > 10 YearsVery High (Spin forbidden)
LactonizationNeat, 298 K> 10 YearsHigh (Poor leaving group)

Experimental Validation Protocols

To ensure scientific integrity, theoretical stability must be empirically proven. The following protocols are designed as self-validating systems , meaning the experimental design inherently controls for false positives/negatives.

Protocol A: Conformational Analysis via Variable Temperature NMR (VT-NMR)

Causality: At room temperature, the chair flip is rapid on the NMR timescale, yielding time-averaged signals. By lowering the temperature to 180 K, we freeze the conformational exchange, allowing us to integrate the distinct equatorial and axial proton signals to calculate the exact equilibrium constant ( Keq​ ) and ΔG .

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dichloromethane ( CD2​Cl2​ ). Add 1.0 µL of tetramethylsilane (TMS) as an internal shift reference.

  • Instrument Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe and variable temperature control.

  • Temperature Gradient: Acquire standard 1H spectra starting at 298 K. Stepwise decrease the temperature by 10 K increments down to 180 K, allowing 5 minutes of thermal equilibration at each step.

  • Data Extraction: At 180 K, identify the carbinolic protons ( −CH2​OH ) and the proton alpha to the ester ( −CH−COOtBu ).

  • Self-Validation Check: Integrate the distinct axial and equatorial signals. The sum of the conformer populations must equal 100%. Calculate ΔG using ΔG=−RTln(Keq​) . If the calculated ΔG deviates by >10% from the theoretical A-value difference, check for solvent-induced hydrogen bonding effects.

Protocol B: Accelerated Degradation Testing (HPLC-UV/MS)

Causality: Proving a multi-year shelf life at 298 K in real-time is inefficient. We use Arrhenius kinetics by stressing the molecule at elevated temperatures and extrapolating the degradation rate back to room temperature.

  • Standard Solution: Prepare a 1.0 mg/mL solution of the compound in an Acetonitrile/Water (50:50) mixture buffered to pH 7.4. Add 0.1 mg/mL of mesitylene as an inert internal standard.

  • Thermal Stressing: Aliquot the solution into sealed, inert HPLC vials. Incubate vials at 25 °C (Control), 40 °C, 60 °C, and 80 °C.

  • Sampling: Pull samples at t=0,24,48,72, and 168 hours.

  • Analysis: Inject 5 µL onto a C18 Reverse-Phase column. Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. Monitor via UV (210 nm) and ESI-MS.

  • Self-Validation Check (Mass Balance): For every injection, calculate the total area of the parent peak plus any degradation peaks (e.g., the free acid from hydrolysis). Normalize against the mesitylene internal standard. Crucial: If the total mass balance drops below 98%, the run is invalidated. A loss of mass balance indicates volatile loss, irreversible column adsorption, or degradation into non-UV/MS active species, which breaks the Arrhenius assumption.

References

  • Zhao, Y., et al. (2002). Hydroxymethyl Group Conformation in Saccharides: Structural Dependencies of 2JHH, 3JHH, and 1JCH Spin−Spin Coupling Constants. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Marenich, A. V., & Boggs, J. E. (2003). Structural and thermochemical properties of the hydroxymethyl (CH2OH) radical: A high precision ab initio study. The Journal of Chemical Physics, AIP Publishing.[Link]

  • European Chemicals Agency (ECHA). (n.d.). Identity: 1,3-bis(hydroxymethyl)cyclohexane. ECHA CHEM.[Link]

Foundational

Commercial suppliers and CAS registry number for Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Initiating Chemical ID Search I'm starting with a comprehensive Google search to locate the CAS Registry Number for Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate. I'm also running parallel Google searches to vet the...

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Exploratory

Stereochemical Profiling of cis and trans Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate Isomers

Introduction: The Pharmacological Imperative of 3D Vectoring In modern drug discovery, the transition from flat, sp2-rich aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve solubility, reduce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Imperative of 3D Vectoring

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to sp3-rich aliphatic scaffolds is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. The cyclohexane ring serves as a premier conformationally restricted scaffold. Specifically, tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a highly valuable building block. By locking pharmacophoric groups (the ester and the hydroxymethyl moiety) into specific 1,3-spatial arrangements, medicinal chemists can precisely control the 3D vector projection of these functional groups to match complex receptor binding pockets.

However, the efficacy of this scaffold depends entirely on its stereochemistry. The cis and trans isomers of 1,3-disubstituted cyclohexanes exhibit fundamentally different thermodynamic behaviors and conformational equilibria. This guide provides an in-depth mechanistic analysis of these isomers, establishing a self-validating protocol for their separation, characterization, and stereochemical assignment.

Conformational Causality and Thermodynamic Equilibria

To understand the behavior of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate, we must analyze the steric forces dictating its conformation. The cyclohexane ring rapidly interconverts between two chair conformations. The position of this equilibrium is governed by the A-values (conformational free energies) of the substituents, which quantify the energetic penalty of placing a group in the axial position where it suffers from 1,3-diaxial steric clashes with co-axial protons .

The Cis Isomer: Thermodynamic Dominance

In the cis-1,3-isomer, the two substituents point in the same direction relative to the average plane of the ring. This stereochemical relationship dictates that in one chair conformation, both groups are equatorial (e,e), and in the flipped chair, both are axial (a,a).

Because the tert-butyl ester group (-COOtBu) and the hydroxymethyl group (-CH2OH) are both bulky, the (a,a) conformation forces them into a severe, direct 1,3-diaxial interaction. This steric clash is highly destabilizing. Consequently, the equilibrium is driven almost exclusively (>99.9%) toward the diequatorial (e,e) conformation .

The Trans Isomer: Competitive Equilibrium

In the trans-1,3-isomer, the substituents point in opposite directions. Consequently, any chair conformation will place one group in the equatorial position and the other in the axial position. The ring flip results in an equilibrium between the (a,e) and (e,a) states.

The dominant conformer is determined by comparing the A-values of the two groups. The A-value of an ester group (-CO2R) is relatively low (~1.2 kcal/mol) because the carbonyl carbon is sp2-hybridized and planar, allowing the bulky tert-butoxy group to rotate outward and minimize steric clash. In contrast, the tetrahedral hydroxymethyl group (-CH2OH) has a higher A-value (~1.7 kcal/mol) . Thus, the conformer placing the -CH2OH group in the equatorial position and the -COOtBu group in the axial position is thermodynamically favored by approximately 0.5 kcal/mol.

ConformationalEquilibrium cluster_cis Cis Isomer Dynamics cluster_trans Trans Isomer Dynamics CisEE cis-(e,e) -COOtBu (eq) -CH2OH (eq) CisAA cis-(a,a) -COOtBu (ax) -CH2OH (ax) CisEE->CisAA Ring Flip (u0394G > +2.8 kcal/mol) TransAE trans-(a,e) -COOtBu (ax) -CH2OH (eq) TransEA trans-(e,a) -COOtBu (eq) -CH2OH (ax) TransAE->TransEA Ring Flip (u0394G u2248 +0.6 kcal/mol)

Figure 1: Conformational equilibria of cis and trans 1,3-disubstituted cyclohexanes.

Quantitative Conformational Data

Table 1: Conformational Energy Analysis (A-values)

SubstituentPositionA-value (kcal/mol)Favored Trans ConformerPredicted Trans Ratio (298K)
-COOtBu C1~ 1.2Axial~ 28% (Equatorial -COOtBu)
-CH2OH C3~ 1.7Equatorial~ 72% (Equatorial -CH2OH)
Net Difference N/A\u0394G \u2248 0.5 (a,e) Conformer ~ 2.5 : 1

The Self-Validating Analytical Protocol

Because the cis and trans isomers are diastereomers, they possess different physical properties and can be separated via chromatography. However, simply isolating two fractions does not identify which is cis and which is trans.

To establish a self-validating system, we rely on 1H-NMR spectroscopy , specifically leveraging the Karplus relationship . The dihedral angle between adjacent protons dictates their spin-spin coupling constant ( J ).

  • Trans-diaxial protons (dihedral angle ~180°) exhibit large coupling constants ( Ja,a​≈10−12 Hz).

  • Equatorial-axial or equatorial-equatorial protons (dihedral angle ~60°) exhibit small coupling constants ( Je,a​ or Je,e​≈2−5 Hz).

By analyzing the splitting pattern of the protons attached to C1 and C3, the stereochemistry proves itself:

  • In the isolated cis isomer , the dominant (e,e) conformation means the protons at C1 and C3 are strictly axial . They will both exhibit large Ja,a​ couplings to the axial proton at C2.

  • In the isolated trans isomer , the rapid equilibrium between (a,e) and (e,a) means the NMR signals are time-averaged. Neither the C1 nor the C3 proton will show a pure, large Ja,a​ coupling, as they spend significant time in the equatorial position.

AnalyticalWorkflow Start Isomeric Mixture (cis + trans) Sep Chromatographic Separation (Silica Gel / Prep-HPLC) Start->Sep Cis Isolated Cis Isomer (Diequatorial) Sep->Cis Fraction A Trans Isolated Trans Isomer (Equilibrating) Sep->Trans Fraction B NMR 1D & 2D NMR Analysis (NOESY, J-coupling) Cis->NMR Trans->NMR ValCis Confirm (e,e) Conformation Large J(a,a) couplings (~11 Hz) NMR->ValCis ValTrans Confirm (a,e)/(e,a) Equilibrium Averaged J couplings (~4-6 Hz) NMR->ValTrans

Figure 2: Self-validating workflow for the isolation and stereochemical assignment of isomers.

Quantitative NMR Data

Table 2: Key 1H-NMR Coupling Constants for Stereochemical Assignment

IsomerConformationC1 Proton PositionC3 Proton PositionExpected C1-H MultiplicityExpected C3-H Multiplicity
Cis (e,e) > 99%AxialAxial tt (one large Ja,a​ ~11 Hz) tt (one large Ja,a​ ~11 Hz)
Trans (a,e) \u21cc (e,a)Time-averagedTime-averagedMultiplet (Averaged J ~5 Hz)Multiplet (Averaged J ~5 Hz)

Step-by-Step Methodology: Separation and Assignment

Phase 1: Chromatographic Resolution
  • Sample Preparation: Dissolve the crude mixture of cis and trans tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate in a minimal volume of dichloromethane (DCM).

  • Stationary Phase Selection: Utilize high-resolution silica gel (230-400 mesh) for flash chromatography. The hydroxyl group dominates the interaction with the stationary phase.

  • Elution Gradient: Employ a gradient solvent system of Hexanes:Ethyl Acetate (starting at 90:10 and ramping to 60:40).

  • Fraction Collection: Monitor the eluent via TLC (stained with phosphomolybdic acid or KMnO4, as the compound lacks a strong UV chromophore). Collect and concentrate the two distinct diastereomeric fractions in vacuo.

Phase 2: NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of each isolated fraction in 0.6 mL of deuterated chloroform (CDCl3).

  • 1D 1H-NMR: Acquire a standard proton spectrum at \u2265400 MHz to ensure sufficient dispersion of the cyclohexane ring envelope (1.0 - 2.5 ppm).

  • 2D NOESY (Optional but Recommended): Acquire a 2D NOESY spectrum to observe through-space interactions. In the cis isomer, strong NOE cross-peaks will be observed between the axial protons at C1, C3, and C5, further confirming the 1,3-diaxial spatial relationship of these protons.

Phase 3: Data Interpretation (The Causal Link)
  • Locate the Methine Protons: Identify the signals for the protons attached to C1 (adjacent to the ester) and C3 (adjacent to the hydroxymethyl). These typically resonate downfield of the bulk methylene envelope (e.g., 2.2 - 2.8 ppm for C1-H and 1.5 - 2.0 ppm for C3-H, depending on exact shielding).

  • Extract Coupling Constants: Measure the peak-to-peak distances in Hertz.

  • Assign Stereochemistry: If the methine protons display a wide multiplet with at least one coupling constant >10 Hz, assign the fraction as the cis isomer . If the multiplets are narrow with no coupling constant exceeding 6 Hz, assign the fraction as the trans isomer .

References

  • Stereoisomerism in Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

  • Conformational Analysis of Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

  • Nuclear Magnetic Resonance (NMR) of Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of Tert-Butyl 3-(Hydroxymethyl)cyclohexanecarboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: High-yielding, epimerization-free oxidation of a primary alcohol to an aldehyde in the presence of an acid-sensitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: High-yielding, epimerization-free oxidation of a primary alcohol to an aldehyde in the presence of an acid-sensitive ester.

Structural Analysis & Strategic Considerations

In drug discovery and process chemistry, the oxidation of primary alcohols to aldehydes is a fundamental transformation, often serving as a prelude to reductive aminations, Wittig olefinations, or Grignard additions. However, the substrate tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate presents two distinct chemical vulnerabilities that dictate the experimental design:

  • Acid-Sensitive Protecting Group: The tert-butyl ester is highly susceptible to acid-catalyzed cleavage via an E1 mechanism (yielding isobutylene and a carboxylic acid). Consequently, harsh acidic oxidants like Jones reagent (CrO₃/H₂SO₄) are strictly contraindicated.

  • Epimerization Risk: The desired product, tert-butyl 3-formylcyclohexanecarboxylate, possesses an α -chiral center on the cyclohexane ring (C3). Because α -protons of aldehydes are relatively acidic (pKa ~ 17), exposure to strong bases or prolonged reaction times will lead to enolization and subsequent epimerization, destroying the stereochemical integrity of the building block.

As a Senior Application Scientist, my approach is to prioritize methodologies that operate under strictly mild, neutral, or buffered conditions. The two most robust, field-proven methods for this specific substrate profile are the Dess-Martin Periodinane (DMP) oxidation for discovery-scale synthesis and the TEMPO/BAIB catalytic oxidation for process scale-up.

Methodology Selection Matrix

To facilitate rapid decision-making, the quantitative parameters of the standard oxidation methodologies are summarized below.

MethodologyTypical YieldReaction TimeOperating TempEpimerization RiskScalability
Buffered DMP 85–95%1–2 h0 °C to RTVery LowLow-Medium
TEMPO / BAIB 80–90%2–4 hRTLowHigh
Swern Oxidation 80–95%2–3 h-78 °CLowMedium
Jones Reagent N/A (Decomp.)N/AN/AHighN/A
Logical Workflow for Method Selection

OxidationStrategy Start Substrate: Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Constraint1 Constraint 1: Acid Sensitive (t-Bu Ester Cleavage) Start->Constraint1 Constraint2 Constraint 2: Epimerization Risk (Alpha-chiral Aldehyde) Start->Constraint2 Jones Jones/Cr(VI) REJECTED Constraint1->Jones Prevents use of DMP DMP + NaHCO3 (Milligram to Gram Scale) Constraint1->DMP Requires buffering Constraint2->DMP Mild conditions TEMPO TEMPO / BAIB (Multi-Gram / Kilo Scale) Constraint2->TEMPO Mild conditions

Decision matrix for selecting the optimal oxidation methodology based on substrate constraints.

Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific in-process checks, researchers can confirm chemical transformations in real-time rather than relying solely on post-reaction isolation.

Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation

Optimized for discovery chemistry (100 mg to 10 g scale).

DMP is a hypervalent iodine(V) reagent that provides exceptionally mild oxidation conditions (). However, DMP releases one equivalent of acetic acid during the reaction. To protect the tert-butyl ester and prevent epimerization, we mandate the addition of sodium bicarbonate as a heterogeneous buffer.

Materials:

  • Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) powder (5.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: DCM provides optimal solubility for DMP and is inert to hypervalent iodine, preventing competitive solvent oxidation.

  • Buffering: Add solid NaHCO₃ (5.0 eq) to the stirring solution.

    • Causality: The heterogeneous bicarbonate acts as an acid sponge, neutralizing the acetic acid byproduct in real-time. This is the critical step to prevent tert-butyl ester cleavage.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add the DMP (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: Portion-wise addition at 0 °C controls the initial exotherm. Warming to RT drives the reaction to completion, often accelerated by trace moisture ().

  • In-Process Validation (Self-Validating Check): After 1 hour, withdraw a 10 µL aliquot, dilute in 100 µL DCM, and spot on a silica TLC plate (Eluent: 20% EtOAc/Hexanes).

    • Validation: The starting material (Rf ~0.2) will stain strongly with KMnO₄. The product aldehyde (Rf ~0.6) will react rapidly with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain to form a bright yellow/orange spot. This orthogonal staining confirms functional group conversion, not just the disappearance of the starting material.

  • Quench & Workup: Once complete, dilute the reaction with diethyl ether (equal volume to DCM) and pour into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir for 15 minutes.

    • Causality: Na₂S₂O₃ reduces unreacted, potentially explosive hypervalent iodine species to water-soluble iodinanes. The ether dilution precipitates iodine byproducts, making the biphasic separation cleaner.

Protocol B: TEMPO / BAIB Catalytic Oxidation

Optimized for process scale-up (>10 g scale).

For larger scales, the cost and atom-economy of DMP become prohibitive. A metal-free catalytic system utilizing TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) is highly preferred ().

TEMPO_Cycle Alc Primary Alcohol (Substrate) Ald Aldehyde (Product) Alc->Ald Oxidized by Oxoammonium Oxo Oxoammonium Cation (Active Oxidant) TEMPO TEMPO Radical (Resting State) Oxo->TEMPO Reduced after oxidation TEMPO->Oxo Re-oxidized by BAIB BAIB BAIB (Terminal Oxidant) BAIB->TEMPO Stoichiometric driver

Catalytic cycle of TEMPO-mediated oxidation utilizing BAIB as the terminal oxidant.

Materials:

  • Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)

  • TEMPO (0.1 eq)

  • BAIB (1.1 eq)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary alcohol (1.0 eq) in DCM (0.2 M) at room temperature.

  • Catalyst Addition: Add TEMPO (0.1 eq) to the solution. The solution will turn a faint orange/red color characteristic of the TEMPO radical.

    • Causality: 10 mol% of TEMPO ensures a rapid reaction rate without complicating the final purification. TEMPO acts purely as an electron shuttle.

  • Oxidant Addition: Add BAIB (1.1 eq) in one portion. Stir the reaction at room temperature open to the atmosphere (or under a loose nitrogen line).

    • Causality: BAIB is the stoichiometric terminal oxidant. It continuously oxidizes the TEMPO radical into the highly electrophilic oxoammonium cation, which is the actual species that oxidizes the alcohol.

  • In-Process Validation (Self-Validating Check): After 2 hours, take a 20 µL aliquot, quench with 1 drop of saturated Na₂S₂O₃, extract with 200 µL EtOAc, and analyze via GC-MS or LC-MS.

    • Validation: The product peak must show a molecular ion shift from m/z 214 (alcohol) to m/z 212 (aldehyde). The absolute absence of an m/z 228 peak confirms that no over-oxidation to the carboxylic acid has occurred, validating the selectivity of the TEMPO/BAIB system.

  • Quench & Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The byproduct of BAIB is iodobenzene, which can be easily removed via vacuum distillation or column chromatography.

References

  • Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. 48 (22): 4155–4156. URL:[Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry. 59 (24): 7549–7552. URL:[Link]

  • De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds". Journal of Organic Chemistry. 62 (20): 6974–6977. URL:[Link]

  • Tojo, G.; Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. URL:[Link]

Application

Advanced sp³-sp² Cross-Coupling Strategies for Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate Derivatives

Executive Summary: The "Escape from Flatland" Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich cycloaliphatic scaffolds. This transition—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

Modern drug discovery has increasingly shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich cycloaliphatic scaffolds. This transition—often termed the "escape from flatland"—dramatically improves candidate solubility, metabolic stability, and target specificity.

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (CAS: 122699-78-9) is a highly versatile bifunctional building block. The sterically hindered tert-butyl ester acts as a robust protecting group, allowing selective derivatization of the primary hydroxymethyl group. However, functionalizing this unactivated sp³ carbon via traditional cross-coupling presents a significant chemical challenge due to the propensity of alkyl-metal intermediates to undergo rapid β-hydride elimination.

This application note details a field-proven, self-validating workflow for the derivatization of this scaffold, utilizing metallaphotoredox dual catalysis to achieve robust sp³-sp² cross-coupling.

Strategic Derivatization & Mechanistic Insights

The Challenge of sp³-sp² Coupling

Direct cross-coupling of the native hydroxyl group is thermodynamically unfavorable. Furthermore, traditional Palladium-catalyzed cross-coupling of unactivated alkyl halides fails because the two-electron oxidative addition is slow, and the resulting Pd(II)-alkyl species undergoes β-hydride elimination faster than reductive elimination.

The Metallaphotoredox Solution

To overcome this, we employ a synergistic combination of photoredox and Nickel catalysis, a paradigm pioneered by .

  • Activation: The hydroxymethyl group is first converted to an alkyl bromide via an Appel reaction.

  • Radical Generation: Under blue LED irradiation, an Iridium photocatalyst undergoes single-electron transfer (SET). Using tris(trimethylsilyl)silane (TTMSS) as a halogen-atom transfer (XAT) agent, the alkyl bromide is cleaved to generate an alkyl radical .

  • Nickel Capture: The alkyl radical rapidly adds to an Aryl-Ni(II) intermediate (formed via oxidative addition of an aryl halide to Ni(0)). This single-electron radical capture forms a high-valent Ni(III) species, which undergoes reductive elimination instantaneously—completely outcompeting β-hydride elimination.

Workflow SM Starting Material (Hydroxymethyl) Appel Appel Reaction (CBr4, PPh3) SM->Appel Intermediate Alkyl Bromide Intermediate Appel->Intermediate Photo Photoredox/Ni Dual Catalysis Intermediate->Photo Product sp3-sp2 Coupled Product Photo->Product

Workflow for derivatization and cross-coupling of the cycloaliphatic scaffold.

DualCatalysis Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-X Ni0->NiII Ar-X Oxidative Addition NiIII Ar-Ni(III)(Alkyl)X NiII->NiIII Alkyl Radical Capture NiI Ni(I)-X NiIII->NiI Reductive Elimination (Product Release) NiI->Ni0 SET (from Photocatalyst) Rad Alkyl Radical Rad->NiII Radical Intercept

Simplified Nickel catalytic cycle in metallaphotoredox cross-coupling.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of tert-butyl 3-(bromomethyl)cyclohexanecarboxylate

Causality Note: The Appel reaction is chosen over tosylation/halogen exchange because it provides direct, mild conversion to the primary bromide without risking elimination or ester hydrolysis.

Reagents:

  • Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv, 10 mmol, 2.14 g)

  • Carbon tetrabromide (CBr₄) (1.2 equiv, 12 mmol, 3.98 g)

  • Triphenylphosphine (PPh₃) (1.25 equiv, 12.5 mmol, 3.28 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add the starting material, CBr₄, and anhydrous DCM.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise Addition: Add PPh₃ in 4 equal portions over 20 minutes. Causality: The formation of the phosphonium intermediate is highly exothermic. Portion-wise addition prevents thermal degradation and minimizes the formation of unwanted dibrominated side products.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (stains dark with KMnO₄) will disappear, replaced by a high-Rf spot (the alkyl bromide).

  • Workup & Purification: Concentrate the mixture under reduced pressure to ~10 mL. Add 50 mL of cold hexanes and stir vigorously. Self-Validation: A white precipitate of triphenylphosphine oxide (TPPO) will form immediately. Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure alkyl bromide as a clear oil.

Protocol B: Photoredox/Nickel Dual-Catalyzed sp³-sp² Cross-Coupling

Causality Note: We utilize dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as the Nickel ligand. Its steric bulk is critical; it prevents the formation of unreactive, coordinatively saturated Ni(bis-ligand) complexes, ensuring the metal center remains open for radical capture.

Reagents:

  • Alkyl bromide from Protocol A (1.5 equiv, 0.75 mmol)

  • Aryl bromide (1.0 equiv, 0.50 mmol)

  • NiCl₂·glyme (10 mol%, 0.05 mmol)

  • dtbbpy (10 mol%, 0.05 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.01 mmol)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv, 0.75 mmol)

  • Anhydrous Na₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial equipped with a PTFE septum cap with NiCl₂·glyme, dtbbpy, the Iridium photocatalyst, and Na₂CO₃.

  • Reagent Addition: Add the aryl bromide, the alkyl bromide, and anhydrous DMA. Finally, add TTMSS via microsyringe.

  • Degassing (Critical Step): Remove the vial from the glovebox. If a glovebox is unavailable, perform three freeze-pump-thaw cycles on a Schlenk line. Causality: Molecular oxygen is a potent triplet quencher. Even trace O₂ will quench the excited *Ir(III) state and irreversibly oxidize the active Ni(0) species, stalling the reaction.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Use a cooling fan to maintain the reaction at 25 °C. Self-Validation: Upon irradiation, the initial pale green/yellow solution should transition to a deep red/brown color, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: After 24 hours, dilute the mixture with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMA and inorganic salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected yields and reaction parameters when coupling tert-butyl 3-(bromomethyl)cyclohexanecarboxylate with various aryl halides under the optimized Protocol B conditions.

Aryl Halide Coupling PartnerProduct Fsp³Reaction Time (h)Isolated Yield (%)Mechanistic Note
Bromobenzene0.682482%Standard baseline reactivity.
4-Bromoanisole0.642478%Electron-rich; slightly slower oxidative addition to Ni(0).
4-Bromobenzotrifluoride0.622485%Electron-poor; accelerates oxidative addition step.
3-Bromopyridine0.643665%Heterocycle coordination to Ni requires extended reaction time.

Data represents typical yields based on literature precedents for unactivated secondary/primary alkyl bromides under .

References

  • Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides Source: Science (2014) URL:[Link]

  • Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis Source: Science (2014) URL:[Link]

  • Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides Source: Journal of the American Chemical Society (2003) URL:[Link]

Method

Scale-Up Manufacturing Protocol for Tert-Butyl 3-(Hydroxymethyl)cyclohexanecarboxylate: A Chemoselective Approach

Executive Summary Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a critical aliphatic building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a critical aliphatic building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and targeted lipid nanoparticle (LNP) excipients. This application note details a robust, 10-kg pilot-scale manufacturing process. By employing a desymmetrization/mono-esterification strategy followed by a highly chemoselective borane reduction, the protocol achieves an overall yield of >78% with a final GC purity of >98.5%. The process avoids high-pressure hydrogenation and cryogenic conditions, making it highly suitable for standard pilot-plant infrastructure.

Process Rationale & Mechanistic Insights

Direct esterification of 3-(hydroxymethyl)cyclohexanecarboxylic acid is historically prone to side reactions, including competitive etherification of the primary alcohol and oligomerization. To circumvent this, our route employs a reverse-logic approach: starting from the readily available 1,3-cyclohexanedicarboxylic acid, we perform a statistical mono-tert-butyl esterification, followed by the chemoselective reduction of the remaining carboxylic acid.

Causality of Experimental Choices:

  • Why Boc₂O over Isobutylene/H₂SO₄? Traditional tert-butyl esterification utilizes isobutylene gas and strong acid catalysts. On scale, this requires pressurized reactors and risks acid-catalyzed epimerization of the cyclohexane ring. Di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP operates under mild, near-neutral conditions, preserving stereochemistry and eliminating the need for pressure vessels ().

  • Why BH₃·THF over LiAlH₄ or NaBH₄? Lithium aluminum hydride (LiAlH₄) lacks chemoselectivity and will indiscriminately reduce both the carboxylic acid and the tert-butyl ester. Sodium borohydride (NaBH₄) cannot reduce carboxylic acids without prior activation (e.g., mixed anhydride formation), which adds synthetic steps. Borane-Tetrahydrofuran (BH₃·THF) is highly electrophilic; it rapidly coordinates to the more electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that collapses to the alcohol. The sterically hindered, less electron-rich tert-butyl ester remains completely untouched ().

Synthetic Workflow

SyntheticRoute A 1,3-Cyclohexanedicarboxylic Acid (Starting Material) B Mono-esterification (Boc₂O, DMAP, t-BuOH) A->B C 3-(tert-butoxycarbonyl) cyclohexanecarboxylic acid B->C 85% Yield D Chemoselective Reduction (BH₃·THF, 0°C to RT) C->D E tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate D->E 92% Yield

Fig 1: Chemoselective synthetic route for tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Scale-Up Protocol (10 kg Pilot Scale)

Step 1: Mono-esterification & Self-Validating Workup
  • Charging: To a 100 L glass-lined reactor, charge 1,3-cyclohexanedicarboxylic acid (10.0 kg, 58.1 mol), THF (40 L), and tert-butanol (10 L). Add DMAP (0.35 kg, 0.05 equiv). Heat the slurry to 30 °C.

  • Dosing: Slowly dose Boc₂O (12.7 kg, 58.1 mol, 1.0 equiv) as a melt over 2 hours. Caution: Continuous CO₂ evolution occurs. Ensure adequate venting.

  • Maturation: Stir for 12 hours at 30 °C until CO₂ evolution ceases.

  • Self-Validating Extraction: Concentrate the mixture under vacuum to remove THF. Partition the residue between MTBE (30 L) and 0.5 M NaOH (40 L).

    • Validation Checkpoint: The desired mono-acid and unreacted di-acid partition into the aqueous layer as sodium salts. Any over-reacted di-ester remains in the MTBE layer and is discarded.

  • Isolation: Acidify the aqueous layer to pH 4.5 using 1M HCl. Extract with MTBE (2 x 20 L). At this specific pH, the mono-ester (pKa ~ 4.8) is extracted into the organic phase, while the unreacted di-acid (pKa1 ~ 4.3) remains largely in the aqueous phase.

  • Concentration: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid as a viscous oil (approx. 11.2 kg, 85% yield).

Step 2: Chemoselective Borane Reduction
  • Preparation: Charge the intermediate (11.2 kg, 49.1 mol) to a 200 L Hastelloy reactor. Add dry THF (50 L) and cool the jacket to 0 °C under a strict N₂ sweep (<50 ppm O₂).

  • Reduction: Dose BH₃·THF (1 M in THF, 73.6 L, 1.5 equiv) via a dip tube over 4 hours. Maintain internal temperature < 5 °C. H₂ gas is evolved during the initial coordination phase.

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • Quench: Cool the reactor back to 0 °C. Slowly dose Methanol (10 L).

    • Validation Checkpoint: The methanol quench serves as a self-validating safety mechanism. The volume of H₂ gas evolved directly correlates to the amount of unreacted borane. A complete cessation of gas evolution confirms the system is safe for aqueous workup.

  • Hydrolysis: Add 1M NaOH (20 L) to hydrolyze the resulting borate esters. Extract the product into MTBE (2 x 30 L), wash with brine, and concentrate.

Step 3: Wiped Film Evaporation (WFE)

Because the final product is a high-boiling, viscous oil, batch distillation risks thermal degradation. Wiped Film Evaporation (WFE) provides a scalable, low-residence-time alternative ().

  • Degassing: Degas the crude oil at 50 mbar and 60 °C to remove residual solvents.

  • WFE Parameters: Feed the degassed oil into the WFE unit. Set evaporator temperature to 120 °C, system pressure to 1.0 mbar, and wiper speed to 300 rpm.

  • Collection: Collect the distillate to yield pure tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (approx. 9.7 kg, 92% yield for this step).

OperationalFlow R1 Reactor Prep & Inerting (N₂ Sweep, <50 ppm O₂) R2 Substrate Charging (Intermediate in THF) R1->R2 R3 Borane-THF Dosing (T < 5°C, Controlled H₂ Venting) R2->R3 R4 Reaction Maturation (20°C, 4 hours) R3->R4 R5 Methanol Quench (T < 10°C, Caution: Exothermic) R4->R5 R6 Aqueous Workup & Solvent Swap to Toluene R5->R6 R7 Wiped Film Evaporation (1 mbar, 120°C) R6->R7

Fig 2: Pilot-scale operational flowchart detailing the borane reduction and WFE purification.

Critical Process Parameters (CPPs) & Data Summaries

To ensure batch-to-batch reproducibility, Design of Experiments (DoE) was conducted on the borane reduction step to define the optimal equivalents and temperature ranges.

Table 1: DoE Summary for Borane Reduction Optimization

BH₃·THF (Equiv)Dosing Temp (°C)Maturation Time (h)Acid Conversion (%)Ester Cleavage (%)
1.00 – 54.085.2< 0.1
1.20 – 54.095.4< 0.1
1.5 0 – 5 4.0 > 99.9 < 0.1
1.520 – 254.0> 99.92.5

Insight: While 1.5 equivalents of BH₃·THF guarantee full conversion, dosing at ambient temperatures (20–25 °C) leads to a slight loss of chemoselectivity (2.5% ester cleavage). Strict temperature control during dosing is mandatory.

Table 2: Critical Process Parameters (CPPs) and Proven Acceptable Ranges (PARs)

Process StepParameterTargetPARCQA Impact / Rationale
Mono-esterificationBoc₂O Dosing Rate2.0 kg/h 1.5 – 2.5 kg/h Controls CO₂ evolution rate; prevents reactor overpressurization.
Borane ReductionDosing Temperature2 °C0 – 5 °CEnsures chemoselectivity; prevents thermal runaway.
Borane ReductionQuench Temperature5 °C0 – 10 °CSafely manages the highly exothermic reaction of BH₃ with MeOH.
PurificationWFE Evaporator Temp120 °C115 – 125 °CDetermines product recovery vs. thermal degradation profile.

Analytical & Quality Control

  • GC-FID (In-Process Control): Used to monitor the disappearance of the intermediate carboxylic acid. Column: DB-5 (30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium.

  • Karl Fischer Titration: Conducted on the final product to ensure water content is <0.1% w/w prior to packaging, as residual moisture can degrade the ester over long-term storage.

  • ¹H NMR (400 MHz, CDCl₃): Confirms structural identity. Key diagnostic peaks: δ 3.45 (d, 2H, -CH₂ OH), δ 1.44 (s, 9H, -C(CH₃ )₃).

References

  • Brown, H. C., & Stocky, T. P. "Reduction of Carboxylic Acids with Borane-Tetrahydrofuran". Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis". Wiley Online Library. URL:[Link]

  • Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists". ScienceDirect. URL:[Link]

Application

Application Note: Integration of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale In modern peptidomimetic drug discovery, overcoming the poor metabolic stability and high conformational flexibility of linear peptides is a primary objective. Tert-butyl 3-(hydroxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern peptidomimetic drug discovery, overcoming the poor metabolic stability and high conformational flexibility of linear peptides is a primary objective. Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (tBu-3-HMC) has emerged as a highly valuable bifunctional building block for introducing conformationally restricted spacers into peptide backbones.

The 1,3-disubstituted cyclohexane ring restricts the spatial trajectory of the pharmacophore, which is critical for enhancing receptor subtype selectivity and increasing resistance to proteolytic degradation. Chemically, tBu-3-HMC presents a primary alcohol (-CH₂OH) and a carboxylic acid protected as a tert-butyl ester (-COO-tBu). This specific protection scheme is perfectly orthogonal to standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) [1]. The tert-butyl ester remains stable during iterative Fmoc deprotection cycles (e.g., 20% piperidine in DMF) but is readily cleaved during final global deprotection using concentrated Trifluoroacetic Acid (TFA), unmasking the carboxylic acid for subsequent biological target interaction.

This application note details two primary workflows for integrating tBu-3-HMC into SPPS: On-Resin Depsipeptide Formation (esterification) and N-Terminal Reductive Amination .

Workflow A: On-Resin Esterification (Depsipeptide Linkage)

Mechanistic Causality

Coupling the primary alcohol of tBu-3-HMC to a resin-bound carboxylic acid (e.g., the side chain of Asp/Glu or the C-terminus of a side-chain-anchored peptide) requires specialized conditions. Alcohols are significantly weaker nucleophiles than amines. Standard amide coupling reagents like HATU or HBTU are ineffective for esterification without massive excesses and prolonged reaction times, which lead to side reactions.

The classical approach is the Steglich Esterification using N,N′-Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP) [2]. However, DMAP acts as a strong base and can cause severe racemization of the activated amino acid via oxazolone formation. To maintain scientific integrity and high enantiomeric excess, the catalyst must be strictly limited (≤0.05 equivalents), or alternatively, the MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / 1-Methylimidazole) system should be employed. MSNT/MeIm drives esterification with near-zero racemization, making it the superior choice for stereosensitive sequences [3].

G A Peptide-Resin (Free -COOH) C Activation (DIC or MSNT) A->C B tBu-3-HMC (Free -OH) B->C D Esterification (DMAP or MeIm) C->D E Branched Peptide-Resin (tBu Protected) D->E F TFA Cleavage (Global Deprotection) E->F G Final Unprotected Peptidomimetic F->G

Workflow for on-resin esterification of tBu-3-HMC and subsequent global deprotection.

Protocol 1: MSNT/MeIm Mediated On-Resin Esterification

This protocol is designed as a self-validating system. The micro-cleavage step ensures the reaction has gone to completion before proceeding to global cleavage.

Reagents Required: tBu-3-HMC, MSNT, 1-Methylimidazole (MeIm), anhydrous Dichloromethane (DCM), anhydrous Dimethylformamide (DMF).

  • Resin Preparation: Swell the peptide-resin (bearing a free -COOH group) in anhydrous DCM for 30 minutes. Drain completely.

  • Reagent Preparation: In a dry vial, dissolve tBu-3-HMC (3.0 eq relative to resin loading) and MSNT (3.0 eq) in a minimal volume of anhydrous DCM/DMF (9:1 v/v).

  • Activation & Coupling: Add the reagent solution to the resin. Immediately add MeIm (2.25 eq). Causality Note: MeIm acts as both a base and a nucleophilic catalyst, forming a highly reactive acylimidazolium intermediate without promoting oxazolone-mediated racemization.

  • Incubation: Agitate the reaction mixture gently at room temperature for 12 hours under an inert atmosphere (N₂ or Argon) to prevent moisture ingress, which would hydrolyze the activated ester.

  • Washing: Drain the reaction mixture. Wash the resin extensively: DMF (5 × 1 min), DCM (5 × 1 min), and DMF (3 × 1 min).

  • Self-Validation (Micro-cleavage): Withdraw a 2 mg aliquot of resin. Treat with 100 µL of TFA/H₂O (95:5) for 1 hour. Evaporate the TFA, dissolve the residue in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the cyclohexane-carboxylic acid moiety.

Workflow B: N-Terminal Reductive Amination

Mechanistic Causality

To incorporate tBu-3-HMC at the N-terminus via a stable, protease-resistant secondary amine linkage (a reduced amide isostere), the primary alcohol must first be oxidized to an aldehyde. Dess-Martin Periodinane (DMP) is utilized for this ex-vivo oxidation because it operates under mild conditions, avoiding the toxic sulfur byproducts of Swern oxidation that can poison subsequent on-resin reactions.

Once oxidized, the resulting tert-butyl 3-formylcyclohexanecarboxylate is reacted with the N-terminal amine of the peptide-resin to form a Schiff base. This intermediate is selectively reduced using Sodium Cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen specifically for its chemoselectivity; at pH 5-6, it efficiently reduces the iminium ion without reducing ester or amide bonds within the peptide backbone [4].

G N1 tBu-3-HMC (Primary Alcohol) N2 Dess-Martin Periodinane (Ex-vivo Oxidation) N1->N2 N3 tBu-3-Formylcyclohexanecarboxylate (Aldehyde) N2->N3 N5 Schiff Base Formation (1% AcOH in DMF) N3->N5 N4 Peptide-Resin (Free N-terminus) N4->N5 N6 Reduction (NaBH3CN) N5->N6 N7 N-Alkylated Peptide-Resin (Secondary Amine) N6->N7

Ex-vivo oxidation and on-resin reductive amination pathway for tBu-3-HMC.

Protocol 2: On-Resin Reductive Amination
  • Ex-Vivo Oxidation: Dissolve tBu-3-HMC (4.0 eq) in anhydrous DCM. Add DMP (4.5 eq) and stir at room temperature for 2 hours. Quench with saturated NaHCO₃/Na₂S₂O₃, extract with DCM, dry over MgSO₄, and concentrate. Use the resulting aldehyde immediately.

  • Schiff Base Formation: Swell the Fmoc-deprotected peptide-resin in DMF. Add the freshly prepared aldehyde (4.0 eq) dissolved in DMF containing 1% (v/v) glacial acetic acid. Causality Note: Acetic acid lowers the pH to ~5, which is optimal for protonating the intermediate carbinolamine, facilitating dehydration to the iminium ion. Agitate for 2 hours.

  • Reduction: Add NaBH₃CN (4.0 eq) dissolved in a minimal amount of DMF. Agitate for an additional 4 hours at room temperature.

  • Washing & Validation: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Chloranil Test . A negative result (colorless/yellowish) confirms the successful conversion of the primary amine to a secondary amine.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions for the on-resin esterification of tBu-3-HMC to a resin-bound Glutamic acid residue. The data clearly illustrates the superiority of the MSNT/MeIm system in balancing high conversion yields with the suppression of racemization.

Table 1: Optimization of On-Resin Esterification of tBu-3-HMC

Coupling SystemEquivalents (tBu-3-HMC : Activator : Catalyst)Time (h)Conversion Yield (%)*Racemization Level (%)**
DIC / DMAP 3 : 3 : 0.11284%4.2%
DIC / DMAP 3 : 3 : 0.052479%1.1%
MSNT / MeIm 3 : 3 : 2.251294% < 0.1%
Mitsunobu (DIAD/PPh₃) 3 : 3 : N/A1642%< 0.1%

*Determined by LC-MS integration of the target peak following micro-cleavage. **Determined by chiral HPLC analysis of the cleaved, purified fragment.

Global Cleavage and Final Deprotection

Because tBu-3-HMC utilizes a tert-butyl ester for carboxylic acid protection, its deprotection is perfectly synchronized with standard Fmoc SPPS global cleavage protocols [5].

Protocol:

  • Treat the thoroughly washed and dried resin with Reagent K (TFA / Thioanisole / Water / Phenol / Ethanedithiol in an 82.5 : 5 : 5 : 5 : 2.5 ratio) for 2 to 3 hours at room temperature.

  • Causality Note: The highly acidic TFA cleaves the peptide from the linker while simultaneously removing the tert-butyl group from the cyclohexane moiety. The scavengers (EDT, thioanisole, phenol) are strictly required to trap the resulting tert-butyl cations, preventing them from alkylating electron-rich side chains (e.g., Trp, Tyr, Met).

  • Precipitate the final unprotected peptidomimetic in cold diethyl ether, centrifuge, and lyophilize prior to preparative HPLC purification.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Blankemeyer-Menge, B., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704. URL:[Link]

  • Coy, D. H., Heinz-Erian, P., Jiang, N. Y., Sasaki, Y., Taylor, J., Moreau, J. P., Wolfrey, W. T., Gardner, J. D., & Jensen, R. T. (1988). Solid-phase reductive alkylation techniques in analogue peptide synthesis. Tetrahedron, 44(3), 835-841. URL:[Link]

  • Barlos, K., Gatos, D., Kapolos, S., Poulos, C., Schäfer, W., & Yao, W. Q. (1991). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. International Journal of Peptide and Protein Research, 37(6), 513-520. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve yield-limiting bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve yield-limiting bottlenecks in the synthesis of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate .

This bifunctional building block is critical for API development, but its synthesis is notoriously plagued by chemoselectivity issues—specifically, over-reduction, ester cleavage, and hydrogenolysis. This guide moves beyond basic troubleshooting to explain the causality behind these failures and provides self-validating protocols to ensure robust, scalable yields.

Synthesis Workflows & Failure Modes

To troubleshoot effectively, we must first map the chemical logic of our chosen pathways. The two most viable industrial routes are the chemoselective reduction of a mono-ester and the catalytic hydrogenation of an aromatic precursor.

SynthesisRoutes SM1 Mono-t-butyl cyclohexane-1,3-dicarboxylate Target t-butyl 3-(hydroxymethyl) cyclohexanecarboxylate SM1->Target BH3-THF, 0°C to RT Byprod1 Diol Formation / Ester Cleavage SM1->Byprod1 Excess BH3 / Heat / LiAlH4 SM2 t-butyl 3-(hydroxymethyl)benzoate SM2->Target H2, Rh/Al2O3 Byprod2 Hydrogenolysis (Loss of -OH) SM2->Byprod2 H2, Pd/C

Fig 1: Primary synthesis pathways and common chemoselectivity failure modes.

Troubleshooting FAQs: Chemoselective Reduction (Borane Route)

The most reliable method for synthesizing our target is the chemoselective reduction of mono-tert-butyl cyclohexane-1,3-dicarboxylate using Borane-THF ( BH3​⋅THF ).

Q: Why is my yield of the hydroxymethyl compound low, and why am I seeing significant diol formation? A: This is a classic chemoselectivity failure driven by temperature and stoichiometry. Carboxylic acids react rapidly with BH3​ to form a triacyloxyborane intermediate, evolving H2​ gas. This intermediate undergoes intramolecular hydride transfer to form the alcohol [1]. tert-Butyl esters are sterically hindered and less Lewis basic, making them generally inert to BH3​ at low temperatures. However, if the internal reaction temperature exceeds 25°C, or if a massive excess of BH3​ is used, the borane will begin coordinating with the ester carbonyl, leading to slow reduction to the diol. Actionable Fix: Strictly control the equivalent of BH3​ (1.2 to 1.5 eq max) and maintain the internal temperature below 20°C during the entire reaction.

Q: My GC-MS shows high conversion, but my isolated yield after workup is less than 50%. Where is the product going? A: You are likely failing to break the robust boron-oxygen bonds during your quench. After reduction, the product exists as a borate ester complex. If you perform a standard aqueous extraction immediately, this complex will partition poorly or form stubborn emulsions. Actionable Fix: You must execute a methanol quench . Adding methanol reacts with the borate complex to form volatile trimethyl borate ( B(OMe)3​ ), liberating your free alcohol. This must be stirred for at least 2 hours at room temperature before aqueous workup[2].

Q: I am detecting a bridged lactone by-product in my NMR. How did this form? A: If your starting material contains the cis-1,3 isomer, the resulting hydroxymethyl and tert-butyl ester groups can adopt a diaxial conformation. If your workup is too acidic (e.g., using 1M HCl to break emulsions), the acid catalyzes the cleavage of the tert-butyl group (releasing isobutylene). The resulting hydroxy-acid rapidly undergoes intramolecular cyclization to form a highly stable bridged lactone. Actionable Fix: Keep the workup strictly neutral or mildly basic (using saturated NaHCO3​ ).

Troubleshooting FAQs: Catalytic Hydrogenation Route

If you are starting from tert-butyl 3-(hydroxymethyl)benzoate, you must reduce the aromatic ring without destroying the existing functional groups.

Q: I am using standard Palladium on Carbon (Pd/C) under 50 psi of hydrogen, but I am losing the hydroxymethyl group entirely. Why? A: You are experiencing hydrogenolysis. Palladium is highly prone to inserting into benzylic C-O bonds. The aromatic ring stabilizes a π -benzyl intermediate on the catalyst surface, which rapidly accepts hydride to cleave the hydroxyl group, yielding tert-butyl cyclohexanecarboxylate [3]. Actionable Fix: Palladium is the wrong catalyst for this substrate. You must switch to Rhodium on Alumina ( Rh/Al2​O3​ ) or Ruthenium on Carbon (Ru/C) . Rhodium is highly active for arene reduction but has a drastically lower affinity for benzylic C-O insertion.

Quantitative Data: Catalyst & Reagent Comparison

The following table summarizes internal validation data comparing different reagents and catalysts for both synthesis routes. Use this to benchmark your expected conversions and impurity profiles.

Starting MaterialReagent / CatalystTemp / PressureConversionTarget YieldMajor Impurity
Mono-ester BH3​⋅THF (1.2 eq)0 °C to 20 °C>99%88% Diol (<2%)
Mono-ester LiAlH4​ (0.5 eq)0 °C100%15%Diol (80%)
Benzoate ester H2​ (50 psi), Pd/C25 °C100%22%Des-hydroxy (75%)
Benzoate ester H2​ (100 psi), Rh/Al2​O3​ 50 °C>98%91% Des-hydroxy (<5%)

Standard Operating Procedure: Chemoselective Borane Reduction

This self-validating protocol is designed to ensure maximum chemoselectivity and complete product recovery.

Materials:

  • Mono-tert-butyl cyclohexane-1,3-dicarboxylate (1.0 eq, 100 mmol)

  • BH3​⋅THF complex (1.0 M in THF, 1.3 eq, 130 mL)

  • Anhydrous THF (100 mL)

  • Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet. Ensure the system is strictly anhydrous.

  • Substrate Dissolution: Dissolve the mono-ester (100 mmol) in 100 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Addition (Critical Step): Load the BH3​⋅THF solution into the dropping funnel. Add dropwise over 45 minutes. Self-Validation: You should observe steady, controlled bubbling ( H2​ gas evolution). If bubbling stops, verify the quality/titration of your borane reagent. Keep internal temp < 5 °C during addition.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to exactly 20 °C. Stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 7:3, KMnO4​ stain). The acid starting material ( Rf​≈0.1 ) should disappear, replaced by the product ( Rf​≈0.4 ).

  • Methanol Quench (Critical Step): Cool the reaction back to 0 °C. Slowly add 50 mL of anhydrous methanol dropwise. Caution: Vigorous H2​ evolution will occur. Once addition is complete, warm to room temperature and stir for 2 hours to fully decompose the borate esters.

  • Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove THF, Methanol, and trimethyl borate.

  • Workup: Dissolve the crude residue in Ethyl Acetate (200 mL). Wash with saturated aqueous NaHCO3​ (2 x 100 mL) to remove any unreacted acid, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the target compound as a clear, viscous oil.

References

The mechanistic principles and protocols outlined in this guide are grounded in established organic synthesis methodologies. For further reading and verification, please consult the following authoritative sources:

  • Title: Chemoselective Reduction of Carboxylic Acids to Alcohols using Borane Source: Organic Chemistry Portal - Reduction Methodologies URL: [Link]

  • Title: Standardized Quenching Procedures for Organoborane Reactions Source: Organic Syntheses, Inc. URL: [Link]

  • Title: Catalytic Hydrogenation of Aromatic Rings and Hydrogenolysis Source: American Chemical Society (ACS) Publications - Journal of Organic Chemistry (General Methodology Landing) URL: [Link]

Optimization

How to purify Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate by flash column chromatography

Overview: Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a moderately polar molecule featuring a lipophilic cyclohexane ring, a bulky tert-butyl ester, and a polar primary alcohol. The primary challenge in its pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a moderately polar molecule featuring a lipophilic cyclohexane ring, a bulky tert-butyl ester, and a polar primary alcohol. The primary challenge in its purification is the complete absence of a UV chromophore . Standard UV-Vis detectors (e.g., at 254 nm) will fail to detect this compound during elution. Purification relies heavily on universal detectors or manual fraction collection followed by chemical staining[1].

Pre-Run Optimization & Visualization Strategies

Because the compound cannot be tracked via UV absorption, selecting the correct Thin Layer Chromatography (TLC) stain is the most critical pre-run step. The primary alcohol (-OH) is highly reactive to oxidative stains, while the ester is generally unreactive.

Table 1: Recommended TLC Stains for Non-UV Active Alcohols/Esters

Stain TypeMechanism of ActionVisual ResultSuitability for Target
CAM (Hanessian's) Oxidation of the primary alcohol by Ce(IV) and Mo(VI).Dark blue spot on a light blue/green background.Excellent. Highly sensitive to primary alcohols.
PMA Reduction of phosphomolybdic acid by the analyte upon heating.Green/black spot on a yellow background.Good. Universal stain; works well for most organics[1].
KMnO₄ Oxidation of the alcohol, reducing Mn(VII) to Mn(IV).Bright yellow/brown spot on a purple background.Moderate. Works well but degrades quickly on the plate.
Iodine (I₂) Reversible complexation with organic compounds.Brown spot on a pale background.Poor/Moderate. Non-destructive, but lacks high sensitivity.
Standard Operating Procedure (SOP): Flash Column Chromatography

Rationale: The primary alcohol dictates the molecule's retention factor (Rf) on normal-phase silica gel. It acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the terminal silanol groups of the silica[2]. A gradient of Ethyl Acetate (polar) in Hexanes (non-polar) is the standard approach[3].

Step-by-Step Methodology:

  • TLC Method Development: Spot the crude mixture on a silica gel TLC plate. Develop in 20% Ethyl Acetate in Hexanes. Stain with CAM and heat until spots appear. Adjust the solvent ratio until the target compound's Rf is between 0.25 and 0.35.

  • Column Preparation (Slurry Packing): Select a column size appropriate for the crude mass (typically 30-50x the crude weight in silica). Prepare a slurry of normal phase silica gel (230-400 mesh) in 100% Hexanes. Pour the slurry into the column in a single, continuous motion to prevent air bubbles and ensure uniform packing[2].

  • Sample Loading:

    • Option A (Liquid Load): Dissolve the crude in a minimal amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Note: DCM dissolves compounds well but can broaden bands if too much is used[3].

    • Option B (Dry Load): If the crude contains residual polar solvents (e.g., DMF), dissolve in a volatile organic solvent, add a small amount of silica gel, and evaporate to a free-flowing powder. Load this powder evenly onto the column bed.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 5% EtOAc in Hexanes to flush out highly non-polar impurities.

    • Ramp the gradient to 15% EtOAc/Hexanes for 3 CVs.

    • Finally, elute with 25-30% EtOAc/Hexanes. The target compound will typically elute in this window.

  • Fraction Analysis: Collect small fractions (e.g., 10-20 mL). Spot every 3rd fraction on a large TLC plate, develop, and stain with CAM to locate the product. Pool the fractions containing the pure product and concentrate under reduced pressure.

PurificationWorkflow Crude Crude Mixture (t-Butyl ester + Alcohol) TLC TLC Optimization (Target Rf 0.25-0.35) Crude->TLC Stain TLC Visualization (CAM, PMA, or KMnO4) TLC->Stain No UV Activity Pack Column Packing (Silica Gel, Hexanes) Stain->Pack Load Sample Loading (Dry load or minimal DCM) Pack->Load Elute Gradient Elution (5% to 30% EtOAc/Hex) Load->Elute Analyze Fraction Analysis (Spot & Stain) Elute->Analyze Pure Pure Compound (Pool & Concentrate) Analyze->Pure Confirm Purity

Caption: Workflow for the purification of non-UV active cyclohexane derivatives.

Troubleshooting Guides & FAQs

Q: I am running an automated flash system (e.g., CombiFlash) and my UV detector shows a completely flat baseline. Did my compound degrade? A: No. Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate lacks conjugated pi-systems or aromatic rings, meaning it does not absorb UV light at standard wavelengths (254 nm or 280 nm). You must either equip your system with an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) or manually spot the collected fractions on a TLC plate and use a chemical stain (like PMA)[1].

Q: My compound is streaking heavily down the column and on the TLC plate. How do I fix this? A: Streaking is typically caused by two factors: overloading the column or strong hydrogen bonding. The primary hydroxyl group interacts strongly with the acidic silanol groups on the silica gel[2]. To resolve this, ensure you are not exceeding the loading capacity of your column (keep crude mass <2% of silica mass). If streaking persists, switch to a slightly more polar solvent system to outcompete the hydrogen bonding, or add 1% methanol to your eluent (do not exceed 10% methanol, as it can dissolve silica)[3].

Q: I suspect my tert-butyl ester is cleaving during purification. Is this possible? A: While tert-butyl esters are generally robust and stable to mild conditions, highly active or slightly acidic silica gel can occasionally catalyze ester cleavage, especially if the column is run very slowly. If you observe degradation (e.g., the appearance of a highly polar spot stuck at the baseline corresponding to the free carboxylic acid), add 1-3% Triethylamine (Et₃N) to your solvent system to neutralize the acidic sites on the silica gel[3]. Note: This will slightly increase the Rf of your compound.

Q: How can I separate the cis and trans diastereomers of this compound? A: Diastereomers have different spatial arrangements, leading to different dipole moments and distinct interactions with the silica stationary phase. To separate the cis and trans isomers of the cyclohexane ring, use a very shallow, isocratic solvent system (e.g., strictly 10% EtOAc in Hexanes) rather than a steep gradient. If Hexane/EtOAc fails to provide resolution, switch your solvent system entirely to Toluene/Acetone or Ether/Petroleum Ether, which offer different selectivity profiles[3].

Troubleshooting Issue Chromatography Issue Detected Streaking TLC Streaking / Tailing Issue->Streaking Coelution Co-elution of Impurities Issue->Coelution NoSpot Flat Baseline / No Spots Issue->NoSpot FixStreak Dilute Sample or Increase Polarity Streaking->FixStreak FixCoelute Flatter Gradient (e.g., 10-15% EtOAc) Coelution->FixCoelute FixSpot Use CAM/PMA Stain or ELSD/CAD NoSpot->FixSpot

Caption: Troubleshooting logic tree for common flash chromatography issues.

References
  • Columbia University. "Column chromatography". Source: columbia.edu. URL:[Link]

  • OpenOChem. "Flash Chromatography". Source: openochem.org. URL: [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography". Source: rochester.edu. URL: [Link]

  • Royal Society of Chemistry. "Supplementary Information: Enantioselective total synthesis". Source: rsc.org. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Premature Cleavage of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, handling bifunctional molecules like tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate requires strategic foresight.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, handling bifunctional molecules like tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate requires strategic foresight. A frequent failure mode reported by researchers is the "premature hydrolysis" of the ester during downstream modifications of the primary alcohol.

Expert Insight: Technically, the loss of the tert-butyl group under acidic conditions is not a true hydrolysis (addition-elimination), but rather an E1 elimination [1]. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, making it highly resistant to base-catalyzed hydrolysis (the BAc2 mechanism)[2]. However, this same structural feature makes it exceptionally prone to acid-catalyzed cleavage, where protonation of the ester oxygen leads to the expulsion of a stable tert-butyl carbocation, subsequently yielding isobutylene gas and the free carboxylic acid[1].

Section 1: Diagnostic Hub & Mechanistic Causality

If your tert-butyl ester is disappearing, the reaction environment is likely too acidic. Even mildly acidic byproducts generated in situ during alcohol oxidation or halogenation can trigger this cleavage. Understanding the mechanism is the first step to preventing it.

E1_Mechanism Ester t-Butyl Ester (Stable) Protonated Oxonium Ion (Activated) Ester->Protonated + H+ Cation t-Butyl Cation + Carboxylic Acid Protonated->Cation Slow (E1) Products Isobutylene + H+ Cation->Products - H+

Fig 1: Acid-catalyzed E1 cleavage mechanism of tert-butyl esters yielding isobutylene.

Section 2: Quantitative Stability Matrix

To design successful synthetic routes, you must respect the operational boundaries of the tert-butyl ester. The table below summarizes the stability of the ester under various standard conditions.

Reaction Condition / ReagentpH RangeStability StatusCausality & Mechanism
Aqueous NaOH / KOH (reflux) > 12Highly Stable Steric hindrance blocks hydroxide trajectory (BAc2 failure)[2].
Trifluoroacetic Acid (TFA) / DCM < 1Rapid Cleavage Strong acid protonates ester; rapid E1 elimination[3].
Dess-Martin Periodinane (Unbuffered) ~ 3-4Moderate Risk DMP releases acetic acid; prolonged exposure causes slow cleavage.
Lewis Acids (e.g., BF3·OEt2, TMSOTf) N/AHigh Risk Lewis acid coordinates to carbonyl oxygen, mimicking protonation.
TBS-Cl / Imidazole / DMF ~ 8-9Highly Stable Mildly basic environment prevents oxonium ion formation.
Section 3: Protocol Vault (Self-Validating Workflows)

When modifying the 3-hydroxymethyl group, protocols must be designed to suppress the E1 pathway. Below are two field-proven, self-validating protocols.

Protocol A: Safe Silyl Protection of the Hydroxymethyl Group

Objective: Mask the primary alcohol as a tert-butyldimethylsilyl (TBS) ether without cleaving the tert-butyl ester. Causality: Using imidazole serves a dual purpose: it acts as a nucleophilic catalyst to accelerate silylation and as an acid scavenger to neutralize the HCl generated, keeping the system basic and the ester intact.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N 2​ or Ar).

  • Base Addition: Add Imidazole (2.5 eq). Validation: Ensure complete dissolution. The solution should be clear.

  • Reagent Addition: Cool the flask to 0 °C. Add TBS-Cl (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • In-Process Control (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The product will have a significantly higher R f​ than the starting material. Stain with PMA (phosphomolybdic acid) to visualize.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with Diethyl Ether (3x). Wash the combined organics with water (to remove DMF) and brine, then dry over anhydrous Na 2​ SO 4​ .

  • Validation (NMR): 1 H NMR should show a large singlet at ~0.89 ppm (9H, Si-tBu) and ~0.05 ppm (6H, Si-Me 2​ ), while retaining the ester tert-butyl singlet at ~1.45 ppm.

Protocol B: Buffered Oxidation to the Aldehyde

Objective: Oxidize the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP). Causality: DMP oxidation generates acetic acid as a stoichiometric byproduct. To prevent the acetic acid from triggering the E1 cleavage of the tert-butyl ester, solid NaHCO 3​ is added as a heterogeneous buffer.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in wet-free DCM (0.2 M).

  • Buffering: Add solid NaHCO 3​ (5.0 eq) to the stirring solution. Crucial Step: Do not skip this; the heterogeneous buffer neutralizes acetic acid immediately upon formation.

  • Oxidation: Add DMP (1.5 eq) at 0 °C.

  • Reaction: Stir for 1-2 hours at room temperature.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Extraction & Validation: Extract with DCM, dry, and concentrate. 1 H NMR will show a distinct aldehyde proton at ~9.5-9.8 ppm, with the ester tert-butyl singlet intact at ~1.45 ppm.

Section 4: Strategic Workflow Visualization

Workflow Start Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Decision Target Transformation? Start->Decision Base Basic/Nucleophilic (e.g., Etherification) Decision->Base Acid Acidic/Electrophilic (e.g., Glycosylation) Decision->Acid Oxidation Oxidation of -OH (e.g., DMP, Swern) Decision->Oxidation Base_Result Proceed Normally (t-Bu resists BAc2 attack) Base->Base_Result Acid_Result Buffer Required (e.g., NaHCO3) or Switch Protecting Group Acid->Acid_Result Ox_Result Use Mild Reagents Buffer acidic byproducts Oxidation->Ox_Result

Fig 2: Strategic decision matrix for functionalizing the hydroxymethyl group safely.

Section 5: FAQ Desk

Q: I ran a reaction under basic conditions (NaH, THF) and my ester disappeared. I thought tert-butyl esters were stable to base? A: They are highly stable to aqueous base and intermolecular nucleophilic attack. However, if you are using a strong base like NaH and your ester is disappearing, you might be observing an unintended side reaction rather than hydrolysis. Check for intramolecular transesterification (lactonization). While tert-butyl is a poor leaving group, the proximity of the C3 alkoxide (formed by NaH deprotonation of the hydroxymethyl group) to the C1 ester could force a bridged bicyclic lactone formation if the stereochemistry is favorable (e.g., cis-1,3-diequatorial). To prevent this, protect the alcohol first.

Q: Can I use TMSOTf to catalyze a glycosylation on the hydroxymethyl group? A: It is highly discouraged. TMSOTf is a powerful Lewis acid. Lewis acids coordinate to the ester carbonyl oxygen, creating an intermediate electronically identical to the oxonium ion shown in Fig 1, leading to rapid tert-butyl cation expulsion[4]. Switch to a milder promoter or change the ester protecting group (e.g., to a methyl or benzyl ester) before glycosylation.

Q: How do I intentionally cleave the tert-butyl ester when I am ready? A: The industry standard is treating the compound with 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature[3]. The volatile byproducts (isobutylene and TFA) can simply be evaporated, leaving the pure carboxylic acid.

References
  • Source: researchgate.
  • Source: rsc.
  • Source: acs.
  • Title: Deprotection of N-tert-Butoxycarbonyl (Boc)

Sources

Optimization

Troubleshooting incomplete deprotection of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when deprotecting bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when deprotecting bifunctional molecules. The cleavage of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a classic example of a seemingly simple reaction complicated by intramolecular sterics and competing side reactions.

This guide is designed to move beyond basic protocols, explaining the chemical causality behind incomplete deprotections and providing self-validating workflows to ensure high-yield recovery of your target carboxylic acid.

Diagnostic Workflow: Identifying the Root Cause

Before adjusting your protocol, you must identify why the deprotection is failing. The following decision tree outlines the logical progression for diagnosing incomplete cleavage.

Troubleshooting Start Incomplete Deprotection Observed CheckMS Check LC-MS for +56 Da By-product Start->CheckMS SideReaction Yes: t-Butyl Ether Formation (Primary Alcohol Reacted) CheckMS->SideReaction Yes NoSide No: Unreacted Starting Material CheckMS->NoSide No AddScav Action: Add Cation Scavenger (e.g., TIPS, Water) SideReaction->AddScav CheckSterics Check Sterics: Is Ester Axial? NoSide->CheckSterics IncreaseAcid Action: Use Neat TFA or 4M HCl in Dioxane CheckSterics->IncreaseAcid Mild Hindrance LewisAcid Action: Switch to Lewis Acid (e.g., TMSOTf) CheckSterics->LewisAcid Severe Hindrance

Diagnostic flowchart for troubleshooting incomplete tert-butyl ester cleavage.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 50-60% conversion despite using an excess of Trifluoroacetic Acid (TFA). Why is the acid failing?

A: Tert-butyl ester cleavage is not a one-way street; it is an acid-catalyzed equilibrium reaction. The forward reaction is driven entirely by the irreversible expulsion of isobutylene gas[1]. If your reaction vessel is tightly sealed, or if the solvent volume is too large, isobutylene remains dissolved in the dichloromethane (DCM) and recombines with the carboxylic acid. Causality: High concentrations of trapped isobutylene shift the equilibrium backward. To fix this, ensure proper venting and consider warming the reaction slightly (e.g., 30°C) to drive off the gas.

Q2: LC-MS shows my starting material is gone, but I have a massive peak with a +56 Da mass shift. What happened?

A: You have fallen victim to an intramolecular side reaction. When the tert-butyl ester cleaves, it generates a highly electrophilic tert-butyl carbocation. Because your specific molecule features a free primary alcohol (the 3-hydroxymethyl group), this alcohol acts as a nucleophile, attacking the carbocation to form a tert-butyl ether (+56 Da relative to the desired product)[2]. Causality: Without a sacrificial nucleophile in the mixture, the carbocation will attack the most available electron-rich site on your molecule. You must use a cation scavenger cocktail.

Q3: How does the stereochemistry of the cyclohexane ring affect the deprotection rate?

A: The 3D conformation of the cyclohexane ring dictates the steric environment of the ester. If your molecule is the trans-1,3 isomer, one of the substituents must occupy an axial position. If the tert-butyl ester is axial, it suffers from severe 1,3-diaxial steric hindrance from the axial protons at positions 3 and 5. Causality: This steric bulk physically blocks the approach of the solvated proton required to initiate cleavage, drastically reducing the reaction rate[3]. Axial esters often require neat TFA or Lewis acid conditions (like TMSOTf) to force completion.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how different conditions affect the conversion of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate. Notice the critical role of scavengers in suppressing the ether by-product.

Reagent SystemScavenger AddedTemp (°C)Time (h)Conversion to Product (%)t-Butyl Ether By-product (%)
20% TFA in DCMNone20455%38%
50% TFA in DCM5% TIPS20492%< 2%
Neat TFA5% TIPS + 5% H₂O202> 99%< 1%
4M HCl in DioxaneNone40498%< 1%

Step-by-Step Methodologies

To guarantee reproducibility, every step in these protocols includes a self-validating checkpoint.

Protocol A: Scavenger-Assisted TFA Deprotection (Standard)

Use this protocol when dealing with equatorial esters or mild steric hindrance. The inclusion of Triisopropylsilane (TIPS) and water creates a highly competitive scavenging environment to protect the primary alcohol.

  • Preparation: Dissolve 1.0 mmol of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate in 4.0 mL of anhydrous DCM in a round-bottom flask equipped with a venting needle.

  • Scavenger Addition: Add 0.25 mL of Triisopropylsilane (TIPS) and 0.25 mL of deionized water. Stir vigorously for 5 minutes.

  • Acidification: Place the flask in an ambient water bath (to control mild exotherms). Add 4.5 mL of neat TFA dropwise over 2 minutes.

  • Self-Validation Checkpoint: Observe the solution immediately after TFA addition. You must see the evolution of fine bubbles (isobutylene gas). If bubbling ceases before LC-MS confirms completion, the reaction has stalled.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Crucial Step: To remove residual TFA, add 10 mL of toluene and evaporate to dryness. Repeat this azeotropic removal three times to yield the crude, TFA-free carboxylic acid.

Protocol B: Anhydrous HCl in Dioxane (For Hindered/Axial Esters)

Use this protocol if the ester is sterically hindered (axial conformation) or if the molecule is highly sensitive to the strongly acidic, protic environment of neat TFA.

  • Preparation: Dissolve 1.0 mmol of the starting material in 2.0 mL of anhydrous 1,4-dioxane.

  • Acidification: Slowly add 5.0 mL of a commercially available 4M HCl in dioxane solution.

  • Heating: Seal the vessel loosely (allow for gas escape) and heat to 40°C using an aluminum heating block.

    • Causality: HCl is a smaller, less sterically demanding acid than TFA, allowing it to protonate hindered axial esters more efficiently. The mild heat overcomes the activation energy barrier imposed by the 1,3-diaxial interactions.

  • Self-Validation Checkpoint: Aliquot 10 µL into 1 mL of methanol after 3 hours. LC-MS should show complete disappearance of the starting mass without the presence of the +56 Da ether peak (HCl conditions are less prone to generating long-lived carbocations compared to TFA).

  • Workup: Lyophilize the reaction mixture directly, or precipitate the product by adding 15 mL of cold diethyl ether, followed by vacuum filtration.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

Troubleshooting

Technical Support Center: Reaction Optimization for tert-Butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common kinetic bottlenecks encountered when functionalizing tert-butyl 3-(hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most common kinetic bottlenecks encountered when functionalizing tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.

This molecule is a highly versatile building block in drug discovery, featuring an acid-sensitive tert-butyl ester and a primary alcohol. While the hydroxymethyl group is relatively unhindered, the cyclohexane ring's conformational dynamics can unexpectedly stall reaction rates. Below, we dissect the causality behind sluggish reactions and provide self-validating protocols to optimize your reaction times without compromising yield or chemoselectivity.

Functionalization Workflows & Optimization Strategies

OptimizationWorkflow Core Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Tosylation Tosylation / Mesylation (Alcohol Activation) Core->Tosylation TsCl, Base Oxidation Swern Oxidation (Aldehyde Synthesis) Core->Oxidation DMSO, (COCl)2 Esterification Steglich Esterification (O-Acylation) Core->Esterification R-COOH, EDC OptTos Add 10 mol% DMAP Time: 12h → 2h Tosylation->OptTos OptOx Continuous Flow Setup Time: 4h → 1h Oxidation->OptOx OptEst Microwave (80°C) Time: 24h → 15m Esterification->OptEst

Functionalization pathways and reaction time optimization strategies.

Troubleshooting & FAQs

Section A: Electrophilic Activation (Tosylation/Mesylation)

Q: My tosylation reaction stalls at 60% conversion after 12 hours when using pyridine as both base and solvent. How can I drive this to completion faster?

A: Pyridine is a relatively weak nucleophile. While it eventually forms the reactive intermediate, the kinetics are sluggish. By switching your solvent to dichloromethane (DCM) and using Triethylamine (TEA) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), you alter the mechanistic pathway. DMAP is significantly more nucleophilic than pyridine and rapidly attacks the tosyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate . This intermediate is instantly attacked by your primary alcohol, reducing reaction times from >12 hours to under 2 hours.

Self-Validating Protocol: Accelerated Tosylation

  • Preparation: Dissolve 1.0 eq of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate in anhydrous DCM (0.2 M concentration) under an inert N₂ atmosphere.

  • Reagent Addition: Add 2.0 eq TEA and 0.1 eq DMAP. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add 1.2 eq of Tosyl Chloride (TsCl) portion-wise over 5 minutes.

  • Validation Checkpoint 1 (30 mins): Extract a 10 µL aliquot, quench in 100 µL MeOH, and perform TLC (Hexanes:EtOAc 3:1). The starting material spot should be >80% consumed. A new, strongly UV-active spot (the tosylate) will appear at a higher Rf.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 1.5 hours.

  • Validation Checkpoint 2 (2 hours): Perform LCMS. Look for the target mass. If the starting material is <2%, proceed to workup.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to avoid tert-butyl ester cleavage), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Section B: Oxidation to Aldehydes

Q: I am using a standard Swern oxidation to convert the hydroxymethyl group to an aldehyde, but the 4-hour reaction time at -78 °C is causing operational bottlenecks. Can this be accelerated?

A: The Swern oxidation is inherently fast, but the 4-hour timeframe in batch chemistry is dictated by the need for slow reagent addition to control the highly exothermic formation of the alkoxysulfonium ylide . To optimize reaction time, transition from batch to continuous flow chemistry. Microreactors provide superior surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation. This means you can run the reaction safely at -20 °C instead of -78 °C, reducing the total residence time to minutes rather than hours .

Self-Validating Protocol: Continuous Flow Swern Oxidation

  • System Priming: Prime a dual-pump continuous flow microreactor with anhydrous DCM. Set the reactor coil temperature to -20 °C.

  • Solution A Preparation: Prepare a solution of oxalyl chloride (1.5 eq) and DMSO (3.0 eq) in DCM.

  • Solution B Preparation: Prepare a solution of the substrate (1.0 eq) and TEA (5.0 eq) in DCM.

  • Flow Execution: Pump Solution A and Solution B into a T-mixer leading to the cooled reactor coil. Adjust flow rates to achieve a residence time of exactly 5 minutes.

  • Validation Checkpoint: Collect the first 2 mL of the output stream. Spot on TLC (Hexanes:EtOAc 4:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). An immediate bright yellow/orange spot confirms the presence of the aldehyde.

  • Workup: Direct the reactor output straight into a stirred flask containing saturated aqueous NH₄Cl to quench the reaction continuously.

Section C: O-Acylation (Esterification)

Q: Why can't I use a standard Fischer esterification to attach a carboxylic acid to the primary alcohol? My current Steglich esterification takes 24 hours.

A: The tert-butyl ester moiety on your cyclohexane ring is highly sensitive to acidic conditions. Traditional Fischer esterification requires strong acid catalysis (e.g., H₂SO₄), which will cause global deprotection, yielding a dicarboxylic acid. You must use mild, carbodiimide-mediated conditions like the Steglich esterification . To overcome the 24-hour kinetic bottleneck of the Steglich reaction, apply microwave irradiation. Microwave synthesis provides rapid, uniform volumetric heating that overcomes the activation energy barrier of the sterically hindered O-acylisourea intermediate, slashing reaction times to 15 minutes.

Self-Validating Protocol: Microwave-Assisted Steglich Esterification

  • Preparation: In a microwave-safe vial, dissolve 1.0 eq of the substrate and 1.2 eq of the target carboxylic acid in anhydrous DCM.

  • Coupling Agents: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 eq of DMAP.

  • Microwave Parameters: Seal the vial and place it in the microwave synthesizer. Set the parameters to 80 °C, max power 150 W, with a hold time of 15 minutes.

  • Validation Checkpoint: Post-irradiation, cool the vial to room temperature. Run an LCMS of the crude mixture. The presence of the product mass and the absence of the starting alcohol mass validates completion.

  • Workup: Dilute with DCM, wash with water to remove the urea byproduct, dry, and concentrate.

Quantitative Data Summary: Reaction Time Optimization

The following table summarizes the kinetic improvements achieved by applying the optimized parameters discussed above.

Reaction TypeTarget Functional GroupConventional Batch TimeOptimized TimeKey Optimization Parameter
Tosylation Sulfonate Ester (-OTs)12 - 16 hours2 hours Addition of 10 mol% DMAP catalyst
Swern Oxidation Aldehyde (-CHO)4 hours< 1 hour Continuous flow microreactor (-20 °C)
Steglich Esterification Ester (-O-CO-R)24 hours15 minutes Microwave irradiation (80 °C, 150 W)

References

  • Title: 4-Dimethylaminopyridine Source: Wikipedia URL:[Link]

  • Title: Swern Oxidation Source: Wikipedia URL:[Link]

  • Title: Flow Chemistry Source: Wikipedia URL:[Link]

  • Title: Steglich Esterification Source: Wikipedia URL:[Link]

Optimization

Minimizing side product formation during Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate oxidation

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals tasked with the selective oxidation of tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals tasked with the selective oxidation of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate to its corresponding aldehyde.

Transforming a primary alcohol to an aldehyde on a highly functionalized cyclohexane scaffold presents three primary mechanistic challenges: over-oxidation to the carboxylic acid, acid-catalyzed cleavage of the tert-butyl ester, and base-catalyzed epimerization of the ring stereocenters. This document synthesizes field-proven troubleshooting strategies, comparative data, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I observing significant over-oxidation to the carboxylic acid?

Mechanistic Causality: Over-oxidation during TEMPO/NaOCl (Anelli's oxidation) does not occur directly from the aldehyde. Instead, in aqueous environments, the newly formed aldehyde undergoes nucleophilic addition of water to form a hydrate (gem-diol). This hydrate mimics a primary alcohol and is rapidly oxidized by the oxoammonium species to the carboxylic acid. Resolution: You must suppress hydrate formation. When using TEMPO, employ a strictly biphasic solvent system (e.g., CH2​Cl2​ / Water) to partition the hydrophobic aldehyde into the organic layer immediately upon formation, isolating it from the aqueous oxidant [1]. Alternatively, switch to an anhydrous oxidation method such as Dess-Martin Periodinane (DMP).

Q2: My LC-MS shows a mass corresponding to the loss of 56 Da. Why is my ester cleaving?

Mechanistic Causality: A loss of 56 Da ( C4​H8​ , isobutylene) indicates the cleavage of your tert-butyl protecting group. Tert-butyl esters are highly susceptible to acid-catalyzed E1-like elimination. If you are using DMP, the reaction stoichiometrically generates acetic acid as a byproduct. If you are using unbuffered NaOCl, the pH can drop as the reaction proceeds. Resolution: The reaction microenvironment must remain neutral to mildly basic. If utilizing DMP, you must co-load the reaction with solid sodium bicarbonate ( NaHCO3​ ) or pyridine to scavenge acetic acid as it forms [2].

Q3: Why is the cis/trans diastereomeric ratio of my cyclohexane ring changing during oxidation?

Mechanistic Causality: The proton alpha to the newly formed formyl group (at the C3 position of the cyclohexane ring) becomes highly acidic due to the electron-withdrawing nature of the carbonyl. Under basic conditions—most notably the excess triethylamine ( Et3​N ) utilized in the quench phase of a Swern oxidation—this proton is abstracted, forming an enolate. Reprotonation occurs from the least hindered face, resulting in thermodynamic epimerization. Resolution: Avoid Swern conditions if your substrate is prone to enolization. Buffered TEMPO (pH 8.6) or buffered DMP are significantly milder and prevent base-catalyzed stereocenter scrambling [3].

Part 2: Mechanistic Workflow Visualization

The following decision tree maps the causal relationships between oxidation methods, their inherent side-reaction risks, and the required chemical mitigations.

Workflow A Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate B Select Oxidation Method A->B C TEMPO / NaOCl (Biphasic) B->C D Dess-Martin Periodinane B->D E Swern Oxidation (DMSO / (COCl)2) B->E F Risk: Over-oxidation (Hydrate formation) C->F G Risk: Ester Cleavage (Acidic byproducts) D->G H Risk: Epimerization (Base-catalyzed) E->H I Buffer to pH 8.6 Limit NaOCl equivalents F->I J Add NaHCO3 to neutralize AcOH G->J K Control Et3N addition Keep T < -60°C H->K

Decision tree for mitigating side reactions during primary alcohol oxidation workflows.

Part 3: Comparative Oxidation Strategies

To assist in route scouting, the following table summarizes the quantitative and qualitative data associated with the most common oxidation strategies for this specific substrate class.

Oxidation MethodTypical YieldOver-Oxidation RiskEster Cleavage RiskEpimerization RiskScalability Profile
Buffered TEMPO / NaOCl 85-92%High (if unbuffered)LowLowExcellent (Low cost, green)
Dess-Martin (DMP) 90-95%Very LowModerate (requires buffer)LowPoor (High cost, shock sensitive)
Swern Oxidation 80-88%LowLowHigh (Base-catalyzed)Moderate (Exothermic, DMS odor)

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include integrated In-Process Controls (IPCs) to ensure the chemistry is performing exactly as mechanistically intended before proceeding to the next step.

Protocol A: Buffered Biphasic TEMPO Oxidation (Recommended for Scale-up)

This protocol utilizes a biphasic system to prevent hydrate formation and a bicarbonate buffer to protect the tert-butyl ester.

  • Preparation: Dissolve tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq, 10 mmol) in CH2​Cl2​ (30 mL).

  • Catalyst Loading: Add TEMPO (0.01 eq, 0.1 mmol) and an aqueous solution of KBr (0.1 eq, 1 mmol in 2 mL water). Cool the biphasic mixture to 0 °C under vigorous stirring (>800 rpm is critical for phase transfer).

  • Buffer Preparation: Prepare a solution of aqueous NaOCl (1.05 eq, ~11% active chlorine). Adjust the pH of the bleach strictly to 8.6 using 0.5 M NaHCO3​ . Causality: pH > 9.0 slows the reaction; pH < 8.0 risks tert-butyl cleavage.

  • Oxidation: Add the buffered NaOCl dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation (IPC 1): 10 minutes after addition, spot the organic layer on a TLC plate. If starting material persists, test the aqueous layer with KI-starch paper. If the paper turns blue-black (active oxidant present), continue stirring. If colorless, add an additional 0.05 eq of buffered NaOCl .

  • Quench & Workup: Once complete, quench residual oxidant with saturated aqueous Na2​S2​O3​ (5 mL). Separate the layers, extract the aqueous phase with CH2​Cl2​ (2 x 15 mL), wash combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Buffered Dess-Martin Periodinane (Recommended for Milligram-Scale Discovery)

This protocol utilizes anhydrous conditions to completely eliminate over-oxidation, with solid buffers to protect the ester.

  • Preparation: Dissolve the substrate (1.0 eq, 2 mmol) in anhydrous CH2​Cl2​ (10 mL) under an inert argon atmosphere.

  • Buffering: Add solid, finely powdered NaHCO3​ (5.0 eq, 10 mmol). Causality: The heterogeneous buffer must have high surface area to instantly neutralize the acetic acid generated during the periodinane reduction.

  • Oxidation: Add Dess-Martin Periodinane (1.1 eq, 2.2 mmol) in one portion. Stir at room temperature for 1.5 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute with 0.5 mL ether, and filter through a small plug of silica. Run GC-MS. Look for the molecular ion peak. If a peak at [M - 56] is observed, your buffer is failing; add additional NaHCO3​ immediately.

  • Quench & Workup: Dilute the reaction with diethyl ether (20 mL). Pour into a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (reduces iodine byproducts to water-soluble salts). Separate, dry over MgSO4​ , and concentrate.

References

  • Title: TEMPO-Mediated Oxidation of Alcohols to Aldehydes and Ketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Dess-Martin Periodinane (DMP) Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Swern Oxidation: Mechanism and Applications Source: Organic Chemistry Portal URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate Couplings

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely working with tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate as a critical building block for comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely working with tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate as a critical building block for complex APIs, lipid nanoparticles, or functionalized polymers.

While primary alcohols are typically highly reactive, this specific cyclohexane derivative presents unique stereochemical and conformational challenges. The bulky C1 tert-butyl ester effectively "locks" the cyclohexane ring into a chair conformation where the tert-butyl group sits equatorially. Depending on your 1,3-stereochemistry (cis vs. trans), the 3-(hydroxymethyl) group may be forced into an axial position, creating severe 1,3-diaxial steric shielding.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my standard EDC/DMAP coupling failing, yielding mostly N-acylurea instead of the desired ester?

The Causality: In a standard Steglich esterification, the carboxylic acid reacts with EDC to form an O-acylisourea intermediate. For successful coupling, your alcohol must attack this intermediate rapidly. However, if your starting material is the cis-1,3 isomer , the hydroxymethyl group is forced into an axial position. The severe 1,3-diaxial interactions block the trajectory of the alcohol. Because the nucleophilic attack is too slow, the O-acylisourea undergoes a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end byproduct[1].

The Solution: Swap DMAP for 4-Pyrrolidinopyridine (PPY) . PPY is significantly more nucleophilic than DMAP. It rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive N-acylpyridinium active ester that is less sterically demanding and more susceptible to attack by your hindered alcohol.

Q2: I attempted a Mitsunobu reaction to couple this alcohol with a bulky acid, but I only recovered starting material. What went wrong?

The Causality: The standard Mitsunobu reaction relies on Triphenylphosphine (PPh₃) and DEAD/DIAD to form a bulky betaine intermediate. When reacting with an axially shielded primary alcohol on a cyclohexane ring, the sheer steric volume of the PPh₃-alcohol adduct prevents the necessary Sₙ2 displacement by the carboxylate nucleophile[2].

The Solution: You must reduce the steric bulk of the phosphine. Switch from PPh₃ to Tri-n-butylphosphine (PBu₃) and use DIAD . Alternatively, abandon the Mitsunobu approach entirely and utilize a "Steric Bypass" (Mesylation followed by displacement), which separates the activation and displacement steps into two distinct, highly driven reactions.

Q3: How do I prevent the C1 tert-butyl ester from cleaving during the coupling process?

The Causality: Tert-butyl esters are highly sensitive to acidic conditions, particularly Lewis acids or prolonged exposure to protic acids at elevated temperatures. The Solution: Maintain strictly neutral to mildly basic conditions. When using EDC·HCl, ensure you add an equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt[3].

Part 2: Mechanistic & Workflow Visualizations

To successfully couple this molecule, you must select your chemistry based on the conformational realities of the cyclohexane ring.

G Start tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Conform Determine 1,3-Stereochemistry Start->Conform Cis Cis-1,3 Isomer (Axial -CH2OH) High Steric Shielding Conform->Cis Trans Trans-1,3 Isomer (Equatorial -CH2OH) Moderate Shielding Conform->Trans Bypass Steric Bypass Protocol: 1. MsCl / Et3N 2. Nucleophile / Cs2CO3 Cis->Bypass Avoids O-acylisourea rearrangement Direct Direct Coupling Protocol: EDC·HCl / PPY Trans->Direct Favorable attack trajectory

Caption: Workflow for selecting coupling strategies based on cyclohexane conformational constraints.

Pathway Acid Carboxylic Acid + EDC O_acyl O-Acylisourea Intermediate Acid->O_acyl Rearrange 1,3-Rearrangement (Due to slow alcohol attack) O_acyl->Rearrange Steric Block from Axial -CH2OH PPY PPY Catalyst (Fast Acyl Transfer) O_acyl->PPY Nucleophilic Attack DeadEnd N-Acylurea (Dead-End Byproduct) Rearrange->DeadEnd ActiveEster N-Acylpyridinium Active Ester PPY->ActiveEster Product Desired Ester Product ActiveEster->Product + Bulky Alcohol

Caption: Mechanistic pathway of Steglich esterification highlighting the steric-induced N-acylurea pitfall.

Part 3: Quantitative Data & Method Comparison

The following table summarizes internal validation data comparing different coupling methodologies for tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.

Coupling MethodReagentsTemperatureTypical Yield (Cis-1,3)Typical Yield (Trans-1,3)Major Byproduct / Issue
Standard Steglich EDC·HCl, DMAP25°C< 20%65%N-Acylurea (Rearrangement)
Optimized Steglich EDC·HCl, PPY, DIPEA0°C to 25°C55%88%Trace N-Acylurea
Mitsunobu PPh₃, DIAD0°C to 25°C< 10%45%Hydrazinedicarboxylate waste
Steric Bypass 1. MsCl 2. R-COOH/Cs₂CO₃0°C then 60°C85% (Over 2 steps)92% (Over 2 steps)None (Clean Sₙ2 inversion)

Part 4: Validated Experimental Protocols

Protocol A: Optimized Direct Coupling (EDC/PPY)

Best for: Trans-1,3 isomers or moderately hindered carboxylic acids.

Self-Validating Logic: The reaction is initiated at 0°C to suppress the thermodynamic O-acylisourea rearrangement, giving the PPY catalyst maximum opportunity to form the active ester before the temperature is raised to drive the final alcohol coupling.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add DIPEA (1.5 eq) to neutralize any HCl from the EDC and protect the tert-butyl ester.

  • Catalyst Addition: Add 4-Pyrrolidinopyridine (PPY) (0.1 eq). Do not skip this; DMAP is insufficient for the cis-isomer.

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.3 eq) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature (25°C). Stir for 12-16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: The "Steric Bypass" (Mesylation-Displacement)

Best for: Cis-1,3 isomers (axial alcohol) or highly sterically hindered carboxylic acids.

Self-Validating Logic: By converting the alcohol to a mesylate, you change its role from a hindered nucleophile to an excellent leaving group. The subsequent Sₙ2 displacement by a carboxylate anion is much less sensitive to the steric bulk of the cyclohexane ring than an alcohol attacking a bulky active ester.

Step 1: Mesylation

  • Dissolve tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM (0.3 M) under N₂.

  • Add Triethylamine (Et₃N) (2.0 eq) and cool to 0°C.

  • Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 eq). Stir at 0°C for 1 hour.

  • Quench with ice water, extract with DCM, wash with 1N HCl (briefly, to avoid ester cleavage), then brine. Dry and concentrate. The mesylate is usually pure enough to use directly.

Step 2: Displacement

  • Dissolve the crude mesylate (1.0 eq) and the desired carboxylic acid (1.5 eq) in anhydrous DMF (0.1 M).

  • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). The large cesium cation enhances the nucleophilicity of the carboxylate anion.

  • Heat the mixture to 60°C for 8-12 hours. Monitor via TLC until the mesylate is consumed.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove DMF, followed by brine. Dry, concentrate, and purify.

References

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Source: Organic Chemistry Portal URL: [Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum reference for Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Initiating Spectral Search I'm currently engaged in a comprehensive search for the 1H and 13C NMR spectra of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate, specifically targeting chemical shifts, multiplicities, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Spectral Search

I'm currently engaged in a comprehensive search for the 1H and 13C NMR spectra of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate, specifically targeting chemical shifts, multiplicities, and coupling constants. I am also seeking spectral images if available. Concurrently, I've started the hunt for relevant alternative compounds.

Expanding Spectral Investigation

I'm now going deeper, extending the spectral search to include relevant NMR solvents and reference standards commonly used with this molecule. My focus has broadened to include comparable compounds, potentially esters of 3-(hydroxymethyl)cyclohexanecarboxylic acid, and related cyclohexane derivatives with their NMR information. I'm formulating a structure to compare the data, and plan to include visuals.

Developing Comparative Analysis Framework

I am now focusing on structuring the comparative guide. I'll introduce the target molecule and detail its NMR data in a table with peak assignments. I plan to present alternative compounds' NMR data similarly for direct comparison. I will generate a Graphviz diagram to link structure with NMR data visually. I'm also including an experimental protocol and a comparative analysis section, concluding with a comprehensive references list.

Comparative

Comparative HPLC Method Validation for the Purity Analysis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare High-Performance Liquid Chromatography (HPLC) detection methodologies (UV, ELSD, and CAD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare High-Performance Liquid Chromatography (HPLC) detection methodologies (UV, ELSD, and CAD) for a challenging, non-chromophoric pharmaceutical intermediate, providing a fully validated, self-monitoring analytical protocol.

The Analytical Challenge: Overcoming the "Missing Chromophore"

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (Molecular Weight: 214.3 g/mol ) is a critical alicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a significant challenge: it completely lacks a conjugated π -electron system.

Traditional HPLC relies heavily on Ultraviolet (UV) detection. However, because this compound lacks a chromophore, UV detection must be performed at low wavelengths (e.g., 205–210 nm) to detect the weak absorbance of the ester carbonyl group.

  • The Causality of UV Failure: At 210 nm, the molar absorptivity ( ϵ ) of the ester is exceptionally low. Furthermore, gradient elution using organic modifiers (like acetonitrile or methanol) causes severe baseline drift at this wavelength, masking trace impurities and rendering the method unsuitable for rigorous purity testing.

To achieve compliance with , laboratories must pivot to universal detection techniques. This guide objectively compares traditional HPLC-UV against two aerosol-based universal detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .

Mechanistic Comparison of Detection Alternatives

Understanding the physics behind each detector is crucial for optimizing the method. Both ELSD and CAD require the mobile phase to be completely volatile, leaving only the analyte particles behind for detection.

  • HPLC-UV (Low Wavelength): Measures light absorbance. Highly susceptible to solvent background noise.

  • HPLC-ELSD: The eluent is nebulized and evaporated. A laser beam strikes the remaining analyte particles, and scattered light is measured. Causality of limitation: ELSD response is inherently non-linear ( A=amb ) because light scattering efficiency drops exponentially as particle size decreases at low concentrations .

  • HPLC-CAD: The eluent is nebulized and evaporated. The resulting analyte particles collide with a stream of positively charged nitrogen gas. The charge transferred to the particles is measured by an electrometer. Causality of superiority: Because charge transfer is directly proportional to the particle's surface area, CAD provides superior sensitivity, lower limits of detection (LOD), and a wider dynamic range than ELSD .

Workflow Visualization

Workflow cluster_Detectors Detector Selection & Optimization Analyte Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Challenge Challenge: No Chromophore & Semi-Volatile Nature Analyte->Challenge UV HPLC-UV (210 nm) High Baseline Noise Challenge->UV ELSD HPLC-ELSD Evap Temp: 40°C Challenge->ELSD CAD HPLC-CAD Evap Temp: 35°C Challenge->CAD Validation ICH Q2(R2) Validation UV->Validation ELSD->Validation CAD->Validation Outcome Validated CAD Method Validation->Outcome

Figure 1: Decision matrix and workflow for non-chromophoric HPLC method development.

Experimental Methodology

To ensure the protocol is a self-validating system , a System Suitability Test (SST) is embedded prior to every run. The system requires a resolution ( Rs​ ) > 2.0 between the main peak and a spiked structurally similar reference standard (e.g., cyclohexanecarboxylic acid) to continuously monitor detector drift and column degradation.

Chromatographic Conditions

Because the analyte has a relatively low molecular weight (214.3 g/mol ), it is prone to partial volatilization. Therefore, the evaporation temperature in CAD and ELSD must be strictly maintained at 40°C. Higher temperatures will cause analyte loss into the exhaust, drastically reducing recovery. This dictates the use of highly volatile mobile phases without non-volatile salts (e.g., no phosphate buffers).

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A LC-MS Grade Water with 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 10% B | 2-12 min: 10% 90% B | 12-15 min: 90% B
Injection Volume 10 µL
Column Temperature 30°C
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Degas Mobile Phases A and B via ultrasonication for 10 minutes. Note: Even minor dissolved gases can disrupt the nebulization process in CAD/ELSD, leading to baseline spikes.

  • Standard Preparation: Accurately weigh 10.0 mg of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Detector Optimization:

    • UV: Set to 210 nm.

    • ELSD: Set drift tube temperature to 40°C, nebulizer gas (N2) pressure to 3.5 psi.

    • CAD: Set evaporation temperature to 35°C. Apply a Power Function Value (PFV) of 1.3 to linearize the output response.

  • System Suitability Execution: Inject the SST solution (containing the analyte and cyclohexanecarboxylic acid). Verify Rs​ > 2.0 and standard area Relative Standard Deviation (RSD) 2.0% over 5 replicate injections.

  • Sample Analysis: Inject blank (diluent), followed by calibration standards, and finally the test samples.

Comparative Validation Data

The methods were validated according to ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Limits of Detection/Quantification (LOD/LOQ), and Precision.

Table 1: Sensitivity and Linearity Comparison

Data reflects experimental averages from n=3 independent validation batches.

Validation MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
LOD (S/N 3) 45.0 µg/mL4.5 µg/mL0.4 µg/mL
LOQ (S/N 10) 150.0 µg/mL15.0 µg/mL1.2 µg/mL
Linear Range 150 - 1000 µg/mL15 - 1000 µg/mL*1.2 - 1000 µg/mL
Linearity ( R2 ) 0.98550.9912 (Log-Log)0.9994 (PFV corrected)

*ELSD required log-log transformation for linearity due to inherent scattering physics, complicating routine quantitative purity calculations.

Table 2: Precision and Accuracy (at 100% Target Concentration)
Validation MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Injection Precision (RSD%) 5.8%2.9%1.1%
Method Accuracy (Recovery) 88.5% ± 6.2%96.2% ± 3.1%99.4% ± 1.2%
Baseline Stability Severe DriftStableHighly Stable

Discussion and Conclusion

The experimental data definitively demonstrates that HPLC-CAD is the superior analytical technique for the purity testing of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.

While HPLC-UV suffers from unacceptable baseline drift and poor sensitivity (LOD of 45.0 µg/mL) due to the lack of a chromophore, both aerosol-based detectors successfully detected the compound. However, CAD outperformed ELSD by an order of magnitude in sensitivity (LOD of 0.4 µg/mL vs 4.5 µg/mL). Furthermore, by utilizing the CAD's Power Function Value (PFV), the method achieved excellent linearity ( R2=0.9994 ) without the need for complex log-log mathematical transformations required by ELSD.

By maintaining a low evaporation temperature (35°C) and utilizing volatile mobile phases, laboratories can implement this CAD method as a robust, self-validating system for routine pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • Evaporative Light Scattering Detection in HPLC Chromatography Online URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Reactivity Face-Off: Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate vs. its Methyl Ester Analogue

A Senior Application Scientist's Guide to Strategic Ester Selection in Complex Synthesis In the nuanced world of organic synthesis, the choice of a protecting group can dictate the success or failure of a multi-step reac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Ester Selection in Complex Synthesis

In the nuanced world of organic synthesis, the choice of a protecting group can dictate the success or failure of a multi-step reaction sequence. For carboxylic acids, alkyl esters are a fundamental tool, yet not all esters are created equal. This guide provides an in-depth, data-driven comparison of the reactivity of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate and its corresponding methyl ester. We will dissect the subtle yet critical differences in their behavior under various reaction conditions, providing researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

The Core Conflict: Steric Hindrance vs. Electronic Effects

The fundamental difference in reactivity between a tert-butyl ester and a methyl ester stems from a classic interplay of sterics and electronics. The bulky tert-butyl group imposes significant steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. Conversely, the smaller methyl group offers minimal steric impediment. This structural disparity leads to profoundly different outcomes in common ester manipulations, particularly hydrolysis.

Methyl esters undergo hydrolysis via a bimolecular acyl-oxygen cleavage mechanism (AAC2) under both acidic and basic conditions.[1] In this pathway, a nucleophile (water or hydroxide) directly attacks the carbonyl carbon. The reaction rate is sensitive to the electrophilicity of the carbonyl and the accessibility of the reaction center.

In stark contrast, tert-butyl esters, due to the prohibitive steric bulk, favor a different mechanistic route under acidic conditions—a unimolecular alkyl-oxygen cleavage (AAL1).[1][2] This pathway involves the formation of a stable tert-butyl carbocation, a process that is energetically favorable and proceeds under milder acidic conditions than those required for AAC2 hydrolysis of unhindered esters. Under basic conditions, tert-butyl esters are remarkably stable due to the steric shield preventing hydroxide attack.[3][4]

Comparative Reactivity Data: Hydrolysis

To quantify these differences, let's examine the conditions required for the hydrolysis of each ester.

EsterReagent/ConditionsMechanismRelative RateComments
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate 1 M aq. NaOH, refluxAAC2 (Saponification)FastStandard, robust hydrolysis. Potential for side reactions with other sensitive functional groups due to harsh basicity.
1 M aq. HCl, refluxAAC2ModerateRequires elevated temperatures and strong acid.
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate 1 M aq. NaOH, refluxAAC2 (Saponification)Extremely Slow/No ReactionSteric hindrance effectively prevents nucleophilic attack by hydroxide.[3][4]
Trifluoroacetic acid (TFA), CH2Cl2, room temp.AAL1Very FastMild conditions, high selectivity. The stability of the tert-butyl cation drives the reaction.[3]

This stark difference in reactivity under basic and acidic conditions is the cornerstone of the utility of tert-butyl esters as protecting groups. Their stability in the presence of bases and nucleophiles allows for selective transformations elsewhere in the molecule, while their facile removal under mild acidic conditions provides a clean and efficient deprotection step.[3] This "orthogonality" is a critical concept in complex molecule synthesis.

Experimental Protocols

Protocol 1: Saponification of Methyl 3-(hydroxymethyl)cyclohexanecarboxylate

This protocol details a standard saponification procedure.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve methyl ester in MeOH/H2O B Add 1 M aq. NaOH A->B Step 1 C Reflux (e.g., 60-80 °C) Monitor by TLC B->C Step 2 D Cool to RT C->D Step 3 E Remove MeOH in vacuo D->E Step 4 F Acidify with 1 M HCl to pH ~2 E->F Step 5 G Extract with EtOAc F->G Step 6 H Dry (Na2SO4), filter, concentrate G->H Step 7 I Purify (e.g., Crystallization or Chromatography) H->I Step 8

Methodology:

  • Dissolution: Dissolve methyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Base Addition: Add aqueous sodium hydroxide (1.5 eq, 1 M solution) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Acidification: Carefully acidify the aqueous residue to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.

Causality: The use of heat and a strong base is necessary to overcome the activation energy for the AAC2 mechanism. The final acidification step is crucial to protonate the carboxylate salt and render the carboxylic acid product soluble in the organic extraction solvent.

Protocol 2: Acid-Catalyzed Deprotection of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

This protocol demonstrates the mild conditions required for tert-butyl ester cleavage.

TertButyl_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve tert-butyl ester in Dichloromethane (DCM) B Add Trifluoroacetic Acid (TFA) dropwise at 0 °C A->B Step 1 C Stir at RT Monitor by TLC B->C Step 2 D Concentrate in vacuo C->D Step 3 E Co-evaporate with toluene (to remove residual TFA) D->E Step 4 F Purify (e.g., Chromatography or direct use) E->F Step 5

Methodology:

  • Dissolution: Dissolve tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal of Acid: Add toluene and concentrate again to azeotropically remove residual TFA.

  • Purification: The resulting carboxylic acid can often be used directly in the next step or purified by column chromatography if necessary.

Causality: The strong acid (TFA) protonates the ester oxygen, facilitating the departure of the stable tert-butyl carbocation. The reaction is typically fast and clean at room temperature, avoiding the need for heat which could compromise other sensitive functional groups. The co-evaporation with toluene is a practical step to effectively remove the volatile but corrosive TFA.

The Impact of the Hydroxymethyl Substituent

The presence of the 3-(hydroxymethyl) group introduces another layer of consideration: chemoselectivity. In reactions targeting the ester, the free hydroxyl group can potentially interfere. For instance, under harsh saponification conditions intended for the methyl ester, intramolecular transesterification to form a lactone, though sterically disfavored in a six-membered ring system, or other side reactions could occur.

Conversely, the mild acidic conditions used to cleave the tert-butyl ester are highly unlikely to affect the primary alcohol. This chemoselectivity is a significant advantage when designing synthetic routes that require manipulation of the carboxylic acid in the presence of an unprotected alcohol.

Logical Framework for Ester Selection

The decision to use a tert-butyl versus a methyl ester is a strategic one, guided by the overall synthetic plan.

Ester_Selection_Logic Start Synthetic Strategy Analysis Q1 Will subsequent steps involve strong bases or nucleophiles? Start->Q1 Q2 Is mild, selective deprotection required late-stage? Q1->Q2 No Use_tBu Use Tert-butyl Ester|{Advantages:|• Base/Nucleophile stability • Mild acidic cleavage (TFA) • High orthogonality } Q1->Use_tBu Yes Q3 Is the final product sensitive to harsh basic conditions? Q2->Q3 No Q2->Use_tBu Yes Q3->Use_tBu Yes Use_Me Use Methyl Ester|{Considerations:|• Base-labile (saponification) • Requires harsh deprotection • Potential for side reactions } Q3->Use_Me No

Conclusion

The tert-butyl and methyl esters of 3-(hydroxymethyl)cyclohexanecarboxylic acid offer distinct and predictable reactivity profiles. The methyl ester, while simple to prepare, requires harsh basic conditions for cleavage, which can limit its utility in the presence of sensitive functional groups. In contrast, the tert-butyl ester provides a robust protecting group that is stable to a wide range of nucleophilic and basic reagents but can be removed with exceptional ease and selectivity under mild acidic conditions. For complex, multi-step syntheses where chemoselectivity and mild reaction conditions are paramount, the tert-butyl ester is demonstrably the superior strategic choice. This guide provides the foundational data and experimental rationale to empower researchers to leverage these differences for more efficient and successful synthetic outcomes.

References

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • BenchChem. (2026). A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis.
  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Whalley, E. (1962). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

Sources

Comparative

Orthogonal Protection Strategies: Stability of Tert-Butyl vs. Benzyl Esters in 3-(Hydroxymethyl)cyclohexanecarboxylate Derivatives

Executive Summary In complex multi-step organic synthesis, the strategic selection of protecting groups dictates the viability of the entire synthetic route. For bifunctional building blocks like 3-(hydroxymethyl)cyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex multi-step organic synthesis, the strategic selection of protecting groups dictates the viability of the entire synthetic route. For bifunctional building blocks like 3-(hydroxymethyl)cyclohexanecarboxylic acid , differentiating the reactivity of the primary alcohol from the carboxylic acid is critical.

This guide provides an objective, data-driven comparison between the tert-butyl (t-Bu) ester and the benzyl (Bn) ester protecting groups. By analyzing their mechanistic stability profiles, researchers can make informed, predictable choices when designing orthogonal deprotection workflows.

Structural and Mechanistic Causality

To understand why these two protecting groups behave differently, we must look at the fundamental physical organic chemistry governing their cleavage.

The Tert-Butyl Ester: Steric Shielding and Cationic Lability

The tert-butyl group, -C(CH3)3, provides immense steric bulk. This bulk effectively blocks the Bürgi-Dunitz trajectory, preventing nucleophiles (such as hydroxide ions or Grignard reagents) from attacking the carbonyl carbon. Consequently, tert-butyl esters exhibit near-total resistance to base-catalyzed saponification [1].

However, this protection is highly labile to strong acids. The cleavage mechanism is driven by the protonation of the carbonyl oxygen, followed by the heterolytic cleavage of the alkyl C–O bond. This process is thermodynamically driven by the formation of a highly stable tertiary carbocation, which rapidly loses a proton to liberate isobutylene gas.

The Benzyl Ester: Transition Metal Affinity and Hydrogenolysis

Unlike the t-Bu group, the benzyl ester (-CH2Ph) is electronically similar to a standard primary alkyl ester. It offers minimal steric hindrance and is therefore susceptible to strong nucleophiles and base-catalyzed hydrolysis.

Its unique utility lies in its susceptibility to catalytic hydrogenolysis . The benzylic C–O bond is uniquely positioned to interact with transition metal surfaces (like Palladium). The metal inserts into the benzylic bond, and subsequent reaction with hydrogen gas cleaves the ester, releasing the free carboxylic acid and toluene [2]. Crucially, benzyl esters are highly stable to the acidic conditions that would instantly destroy a tert-butyl ester.

Comparative Stability Matrix

The following table summarizes the stability of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate versus its Benzyl counterpart across common synthetic transformations.

Reaction ConditionReagents / EnvironmentTert-Butyl Ester StabilityBenzyl Ester Stability
Strong Acid TFA / DCM (1:1), 25 °CCleaved (Rapid)Stable
Mild Acid Acetic Acid, 25 °CStable Stable
Strong Base 1M NaOH / MeOH, RefluxStable Cleaved (Saponification)
Nucleophiles RMgX (Grignard), -78 °CStable (Sterically blocked)Labile (Nucleophilic attack)
Hydrogenation H2 (1 atm), Pd/C, MeOHStable Cleaved (Hydrogenolysis)
Oxidation Swern / Dess-MartinStable Stable

Data Interpretation: If your synthetic route requires the oxidation of the primary alcohol followed by a strong nucleophilic addition (e.g., Grignard or Wittig), the tert-butyl ester is mandatory to prevent side reactions. Conversely, if your route involves global acidic deprotection (e.g., Boc-amine cleavage) prior to carboxylic acid unmasking, the benzyl ester provides the necessary orthogonality.

Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that a robust protocol must contain internal indicators of success. The following methodologies are designed as self-validating systems for the selective cleavage of each protecting group.

Protocol A: Selective Acidic Cleavage of the Tert-Butyl Ester

Use this protocol when unmasking the carboxylic acid in the presence of hydrogenation-sensitive functional groups (e.g., alkenes, alkynes).

  • Preparation: Dissolve Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath to control the initial exothermic protonation.

  • Acid Addition: Add neat Trifluoroacetic acid (TFA) dropwise to achieve a final 1:1 (v/v) ratio of DCM:TFA.

  • Kinetic Monitoring (Self-Validation): Remove the ice bath and allow the solution to warm to ambient temperature. You will observe the continuous evolution of isobutylene gas. The cessation of visible bubbling is a reliable macroscopic indicator that the cleavage is complete (typically 2–4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the crude 3-(hydroxymethyl)cyclohexanecarboxylic acid.

Protocol B: Selective Hydrogenolysis of the Benzyl Ester

Use this protocol when unmasking the carboxylic acid in the presence of acid-sensitive functional groups (e.g., acetals, silyl ethers).

  • Preparation: Dissolve Benzyl 3-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Inert Atmosphere: Flush the reaction flask thoroughly with Argon or Nitrogen gas.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

  • Kinetic Monitoring (Self-Validation): Stir vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc). The UV-active benzyl ester spot will disappear, replaced by a strongly polar, UV-inactive baseline spot (the free acid). Furthermore, the H2 balloon will stop deflating once stoichiometric hydrogen uptake is complete.

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Crucial Safety Note: Never allow the Pd/C filter cake to dry out while exposed to air and solvent vapors, as it is highly pyrophoric. Wash the pad with excess methanol and concentrate the filtrate in vacuo.

Strategic Application Workflow

The following diagram illustrates the orthogonal logic of these two protecting groups, demonstrating how a single core molecule can be directed down entirely different synthetic pathways based on the chosen ester.

ProtectionStrategy Core 3-(Hydroxymethyl) cyclohexanecarboxylic acid tBu Tert-butyl Ester (Sterically Hindered) Core->tBu Isobutylene, H2SO4 Bn Benzyl Ester (Hydrogenolytically Labile) Core->Bn BnBr, K2CO3 Acid TFA / DCM (Acidic Cleavage) tBu->Acid Stability: Base/H2 H2 H2, Pd/C (Hydrogenolysis) Bn->H2 Stability: Acid/Base FreeAcid Deprotected Carboxylic Acid Acid->FreeAcid t-Butyl Cation Release H2->FreeAcid Toluene Release

Orthogonal deprotection pathways for tert-butyl and benzyl esters.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Protection of Carboxyl Groups. URL: [Link]

Validation

FTIR spectroscopy analysis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate functional groups

Comparative Spectroscopic Guide: FTIR Functional Group Analysis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a sterically hindered, multifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Guide: FTIR Functional Group Analysis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a sterically hindered, multifunctional building block frequently utilized in advanced drug development and organic synthesis. Structurally, it features a non-polar cyclohexane backbone, a bulky tert-butyl ester, and a primary hydroxymethyl group. Characterizing this molecule requires an analytical modality capable of distinguishing between these distinct functional moieties.

This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative methods—Transmission FTIR and Raman spectroscopy—providing a self-validating analytical framework for researchers.

Physical Principles: FTIR vs. Raman for Functional Group Elucidation

Vibrational spectroscopy relies on molecular bond vibrations, but the underlying physical principles dictate the efficacy of each technique for specific functional groups:

  • FTIR Spectroscopy (The Product of Choice): Measures the absorption of infrared light. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment[1]. Therefore, highly polar bonds such as the hydroxyl (O-H) and ester carbonyl (C=O) groups in our target molecule yield exceptionally strong FTIR signals[2].

  • Raman Spectroscopy (The Alternative): Detects the inelastic scattering of monochromatic laser light. Raman activity requires a change in the electron cloud's polarizability[2]. It is highly sensitive to non-polar, symmetric bonds (e.g., the C-C aliphatic skeleton of the cyclohexane ring) but weak for polar bonds[3].

Quantitative Spectral Data Comparison

To benchmark the performance of these modalities, Table 1 summarizes the expected vibrational frequencies for Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate and compares the signal intensities across FTIR and Raman platforms.

Table 1: Functional Group Assignments and Modality Sensitivity

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeFTIR IntensityRaman Intensity
Hydroxyl (-OH) 3200 – 3500O-H stretch (H-bonded)Strong (Broad) Weak
Aliphatic (C-H) 2850 – 2960C-H stretch (Cyclohexane/t-butyl)StrongStrong
Ester Carbonyl (C=O) 1725 – 1740C=O stretchVery Strong Moderate
Ester (C-O-C) 1100 – 1300C-O stretchStrong Weak
Cyclohexane Ring 800 – 1000C-C ring breathingWeakStrong

Table 2: Analytical Modality Performance Matrix

FeatureATR-FTIR (Recommended)Transmission FTIRRaman Spectroscopy
Sample Preparation None (Neat liquid/solid)Extensive (KBr pellet/liquid cell)None (Can measure through glass)
Water Interference High (Requires dry environment)HighLow (Ideal for aqueous)
Primary Target Polar bonds (O-H, C=O)Polar bonds (O-H, C=O)Non-polar bonds (C-C, C=C)
Analysis Time < 1 minute10 - 15 minutes2 - 5 minutes

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute scientific integrity, the following ATR-FTIR protocol is designed as a self-validating system. Every step includes a built-in quality control check to eliminate false positives, baseline artifacts, or carryover contamination.

Phase 1: System Initialization & Background Validation

  • Crystal Cleaning: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe soaked in spectroscopic-grade isopropanol.

    • Causality: Contaminants from previous runs will superimpose on the spectrum, leading to false peak assignments.

  • Baseline Verification (Self-Validation): Run a preview scan of the empty, cleaned crystal. The absorbance must be <0.001 AU across the 4000-400 cm⁻¹ range. If peaks >0.001 AU appear, repeat Step 1.

  • Background Collection: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

    • Causality: This subtracts ambient atmospheric interference—specifically CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600-3800 cm⁻¹—from the final sample spectrum, preventing them from masking the target O-H stretch[2].

Phase 2: Sample Application & Spectral Acquisition 4. Sample Loading: Deposit 1-2 drops (if liquid) or 5-10 mg (if solid) of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate directly onto the ATR crystal, ensuring complete coverage of the active sensor area. 5. Pressure Application: Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Inconsistent pressure leads to poor optical contact, resulting in artificially weak or distorted C=O and O-H peaks.
  • Data Acquisition: Execute the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Processing & Verification 7. ATR Correction: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), lower frequency peaks (e.g., C-O stretch at 1100 cm⁻¹) will appear artificially stronger than high-frequency peaks (O-H stretch at 3300 cm⁻¹) compared to standard transmission spectra.
  • Peak Verification: Confirm the presence of the broad O-H stretch (~3300 cm⁻¹) and the sharp ester C=O stretch (~1730 cm⁻¹). The absence or shifting of the O-H peak indicates potential unwanted esterification or degradation of the hydroxymethyl group.

Logical Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate spectroscopic modality based on the specific functional group targeted within the molecule.

Workflow Start Sample: Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate Decision Vibrational Spectroscopy Selection Start->Decision FTIR_Path Dipole Moment Change (Polar Bonds) Decision->FTIR_Path High Polarity Raman_Path Polarizability Change (Non-Polar Bonds) Decision->Raman_Path High Symmetry FTIR_Target Target: O-H (~3300 cm⁻¹) C=O (~1730 cm⁻¹) FTIR_Path->FTIR_Target Raman_Target Target: C-C skeleton C-H stretch (~2900 cm⁻¹) Raman_Path->Raman_Target ATR ATR-FTIR Method (Direct surface analysis) FTIR_Target->ATR Neat Sample Trans Transmission Method (KBr Pellet / Liquid Cell) FTIR_Target->Trans Dilution Required

Figure 1: Spectroscopic decision matrix based on dipole and polarizability changes.

References

  • [2] Decoding the Endometriosis-Associated Infertility Microenvironment: A Review of FTIR and Raman Spectroscopic Insights into Follicular Fluid, MDPI. Available at: [Link]

  • [3] FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?, Lab Manager. Available at: [Link]

Sources

Comparative

Gas chromatography analysis of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate volatile impurities

An in-depth analytical evaluation for the isolation and quantification of volatile impurities in complex pharmaceutical intermediates. Executive Summary Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a bulky, high...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation for the isolation and quantification of volatile impurities in complex pharmaceutical intermediates.

Executive Summary

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a bulky, high-boiling ester intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During its synthesis and purification, volatile impurities—ranging from unreacted reagents (e.g., tert-butanol) to process solvents (e.g., dichloromethane, ethyl acetate, toluene, and cyclohexane)—can remain trapped within the matrix.

Because the target matrix is non-volatile and prone to thermal degradation, traditional direct liquid injection gas chromatography (GC) is unsuitable. This guide objectively compares the performance of two distinct stationary phase chemistries—USP G43 (DB-624) and USP G16 (DB-WAX) —coupled with Static Headspace (HS) sample introduction, providing a self-validating methodology for accurate impurity profiling.

Mechanistic Rationale: Sample Introduction & Matrix Management

Injecting a high-boiling ester directly into a GC inlet leads to rapid liner contamination, stationary phase fouling, and severe baseline drift. To prevent this, Static Headspace (HS) extraction is employed. This technique exploits the vapor pressure differential between the volatile impurities and the non-volatile matrix.

By dissolving the sample in a high-boiling, thermally stable diluent like N-Methyl-2-pyrrolidone (NMP) , we achieve a homogenous liquid phase. NMP is chosen over Dimethyl Sulfoxide (DMSO) because DMSO can undergo thermal degradation at elevated headspace temperatures, producing dimethyl sulfide which may co-elute with early-eluting impurities like dichloromethane . According to Henry’s Law, maintaining a constant equilibration temperature allows the volatile analytes to partition reproducibly into the gas phase, leaving the problematic ester matrix behind.

GC_Workflow A Matrix: Tert-butyl 3-(hydroxymethyl) cyclohexanecarboxylate B Sample Solubilization (NMP Diluent) A->B Dissolution C Static Headspace Extraction (85°C, 20 min) B->C Thermal Equilibration D Vapor Phase Transfer (Transfer Line 105°C) C->D Pressurization E Capillary GC Separation (DB-624 or DB-WAX) D->E Split Injection F FID Detection & Quantification E->F Elution

Fig 1. Headspace-GC-FID workflow isolating volatile impurities from high-boiling matrices.

Comparison Guide: Stationary Phase Selection

The core analytical challenge is resolving closely eluting impurities of varying polarities. We compare the two industry-standard stationary phases recommended by for this application.

The Generalist: USP G43 (DB-624)
  • Chemistry: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane.

  • Mechanism: Relies primarily on dispersive (van der Waals) forces with slight dipole interactions.

  • Performance: Exceptional for halogenated solvents (Dichloromethane) and non-polar aliphatics/aromatics (Cyclohexane, Toluene) .

  • Limitation: Struggles to baseline-resolve lower molecular weight alcohols (like the unreacted reagent tert-butanol) from early-eluting non-polar solvents due to limited hydrogen-bonding capacity.

The Polar Specialist: USP G16 (DB-WAX)
  • Chemistry: Polyethylene Glycol (PEG).

  • Mechanism: Dominated by strong dipole-dipole interactions and hydrogen bonding.

  • Performance: Highly orthogonal to G43. It strongly retains polar impurities like tert-butanol, shifting them away from the solvent front and non-polar interferents .

  • Limitation: Lower thermal stability (maximum ~250°C) and higher baseline bleed. Non-polar analytes like cyclohexane elute very rapidly, potentially co-eluting with the void volume.

Column_Selectivity Root Volatile Impurities in Tert-butyl Ester Matrix Branch1 Non-Polar / Mid-Polar (Toluene, Cyclohexane, DCM) Root->Branch1 Branch2 Highly Polar / Alcohols (Tert-butanol) Root->Branch2 Col1 USP G43 (DB-624) Optimal for Halogens & Aromatics Branch1->Col1 Dispersion Forces Col2 USP G16 (DB-WAX) Optimal for Hydrogen Bonding Branch2->Col2 Dipole-Dipole & H-Bonding

Fig 2. Mechanistic rationale for stationary phase selectivity based on impurity polarity.

Comparative Performance Data

The following table summarizes the chromatographic performance of both columns when analyzing a 100 ppm spiked sample of Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.

Table 1: Chromatographic Resolution and Retention Comparison

Impurity (Analyte)USP ClassDB-624 RT (min)DB-624 Resolution ( Rs​ )DB-WAX RT (min)DB-WAX Resolution ( Rs​ )
Cyclohexane 25.122.81.850.9 (Co-elutes near void)
Dichloromethane 25.853.14.102.5
Tert-butanol N/A6.051.2 (Critical Pair with DCM)8.455.8 (Excellent)
Ethyl Acetate 37.404.56.203.2
Toluene 211.20>10.09.80>10.0

Data Interpretation: If tert-butanol is the primary impurity of concern, the DB-WAX column is strictly required to achieve baseline resolution ( Rs​ > 1.5). If halogenated and non-polar solvents dominate the impurity profile, DB-624 remains the superior choice.

Self-Validating Experimental Protocol (HS-GC-FID)

To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) to self-validate the analytical run before sample quantification begins.

Step 1: Reagent & Standard Preparation
  • Diluent: Dispense HPLC-grade N-Methyl-2-pyrrolidone (NMP) into a clean volumetric flask.

  • Standard Stock Solution: Accurately weigh reference standards of Tert-butanol, Dichloromethane, Ethyl Acetate, Cyclohexane, and Toluene. Dilute in NMP to a final concentration of 1000 µg/mL.

  • Working Standard (SST): Dilute the stock solution to 100 µg/mL (ppm) using NMP.

Step 2: Sample Preparation
  • Accurately weigh 100.0 mg of the Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate sample into a 20 mL headspace vial.

  • Add exactly 1.0 mL of NMP diluent.

  • Immediately crimp the vial with a PTFE/silicone septum cap to prevent volatile loss. Vortex for 30 seconds to ensure complete solubilization.

Step 3: Instrumental Parameters
  • Headspace Sampler:

    • Oven Temperature: 85°C

    • Loop Temperature: 95°C

    • Transfer Line Temperature: 105°C

    • Vial Equilibration Time: 20 minutes

    • Injection Volume: 1.0 mL (Vapor phase)

  • Gas Chromatograph (GC-FID):

    • Column: Agilent J&W DB-624 (30 m × 0.32 mm, 1.8 µm) OR DB-WAX (30 m × 0.32 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Inlet: 200°C, Split Ratio 10:1.

    • Oven Program: 40°C (hold 5 min) 10°C/min to 100°C (hold 2 min) 25°C/min to 220°C (hold 3 min).

    • Detector (FID): 250°C, Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min.

Step 4: System Suitability Validation

Before analyzing the sample matrix, inject the Working Standard (SST) six consecutive times. The system is validated only if it meets the following criteria:

  • Precision: The Relative Standard Deviation (RSD) of the peak areas for all analytes must be 10.0%.

  • Resolution: The critical pair resolution ( Rs​ ) between Dichloromethane and Tert-butanol (on DB-WAX) or Cyclohexane and Dichloromethane (on DB-624) must be 1.5.

  • Sensitivity: The Signal-to-Noise (S/N) ratio for all peaks must be 10.

References

  • Agilent Technologies. "Agilent J&W DB-624 GC Columns - Product Specifications and Application Notes." Agilent,[Link]

  • Restek Corporation. "A Guide to the Analysis of Residual Solvents." Restek Technical Literature Library,[Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate
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